Molecular weight and structural formula of 3-(Methanesulfonylmethyl)-2-methylaniline
Executive Summary: The "Privileged Fragment" Status In the landscape of modern kinase inhibitor design, 3-(Methanesulfonylmethyl)-2-methylaniline (CAS: 1183586-93-7) represents a high-value "privileged fragment." It comb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged Fragment" Status
In the landscape of modern kinase inhibitor design, 3-(Methanesulfonylmethyl)-2-methylaniline (CAS: 1183586-93-7) represents a high-value "privileged fragment." It combines three critical structural features: an aniline handle for amide/urea coupling, an ortho-methyl group for conformational restriction (the "Magic Methyl" effect), and a methanesulfonylmethyl moiety that serves as a robust hydrogen-bond acceptor and solubility enhancer.
This guide provides a comprehensive technical analysis of this intermediate, detailing its physicochemical profile, validated synthetic routes, and application in Structure-Activity Relationship (SAR) optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The following data constitutes the definitive identity profile for 3-(Methanesulfonylmethyl)-2-methylaniline. Researchers should use these parameters for incoming raw material (RM) verification.
Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Calculated)
Aniline : ~3.5–4.0 (reduced basicity due to electron-withdrawing sulfone vicinity)
Synthetic Routes & Process Chemistry
The synthesis of this compound relies on the efficient introduction of the sulfone moiety followed by chemoselective reduction. The most robust industrial route utilizes 2-methyl-3-nitrobenzyl chloride as the starting material.
Validated Synthetic Pathway (Route A)
Reaction Logic:
Nucleophilic Substitution (
): The benzyl chloride reacts with sodium methanesulfinate. The sulfinate anion is an ambident nucleophile but reacts preferentially at the sulfur atom in polar aprotic solvents to form the sulfone (rather than the ester).
Nitro Reduction: The nitro group is reduced to the aniline. Iron/Ammonium Chloride is preferred over catalytic hydrogenation (
) if the sulfone or benzyl position is sensitive, though the sulfone is generally stable to hydrogenation.
Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of benzyl chloride.
Workup: Pour into ice water. The product, 2-methyl-3-(methanesulfonylmethyl)-1-nitrobenzene, typically precipitates. Filter and wash with water.
Step 2: Nitro Reduction
Reagents: Nitro intermediate (1.0 eq), Iron powder (3.0 eq),
(5.0 eq), Ethanol/Water (4:1).
Procedure:
Suspend the nitro intermediate in EtOH/Water.
Add Iron powder and
.
Reflux (80°C) for 2–3 hours.
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Adjust pH to >9 with
and extract with Ethyl Acetate.
Purification: Recrystallization from Ethanol/Heptane or column chromatography (DCM/MeOH).
Process Flow Diagram
Figure 1: Two-step synthetic workflow from benzyl chloride precursor.
Structural Analysis & Quality Control
To ensure the integrity of the fragment before combinatorial usage, the following spectral characteristics must be verified.
NMR Interpretation (
-DMSO)
Aromatic Region (6.5 – 7.2 ppm): Expect a pattern characteristic of a 1,2,3-trisubstituted benzene.
Triplet (or dd) ~7.0 ppm (H-5).
Doublet ~6.6 ppm (H-4/H-6).
Aniline Protons (
): Broad singlet ~5.0 ppm (exchangeable with ).
Benzylic Methylene (
): Singlet ~4.3–4.5 ppm. Critical Check: Ensure this integrates to 2H.
Sulfone Methyl (
): Sharp singlet ~2.9 ppm (3H).
Aryl Methyl (
): Singlet ~2.1–2.2 ppm (3H).
Mass Spectrometry (ESI+)
Parent Ion
: 200.1 m/z.
Fragment Pattern: Loss of
is common in high-energy collisions.
Medicinal Chemistry Applications
The "Magic Methyl" Effect
The 2-methyl group in this scaffold is not merely lipophilic bulk; it is a conformational control element.
Orthogonal Twist: The methyl group creates steric clash with the aniline nitrogen (and subsequent amide bond), forcing the aromatic ring out of planarity with the attached scaffold.
Kinase Selectivity: In Type II kinase inhibitors (e.g., Dasatinib analogues), this twist is often required to fit into the hydrophobic pocket adjacent to the ATP-binding site (the "gatekeeper" region).
Sulfone as a Bioisostere
The methanesulfonylmethyl group (
) acts as a unique polar handle:
H-Bond Acceptor: The sulfone oxygens are weak but distinct H-bond acceptors.
Metabolic Stability: Unlike thioethers (
), the sulfone is already fully oxidized, preventing metabolic S-oxidation which can lead to reactive intermediates.
Solubility: The polarity of the sulfone significantly lowers LogP compared to alkyl or aryl analogues, improving aqueous solubility.
Pharmacophore Logic Diagram
Figure 2: Pharmacophore decomposition highlighting the functional role of each structural motif.
Solubility Profile of 3-(Methanesulfonylmethyl)-2-methylaniline: A Theoretical and Practical Guide for Drug Development
An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Methanesulfonylmethyl)-2-methylaniline (CAS: 1183586-93-7), a compound of interest in ph...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Methanesulfonylmethyl)-2-methylaniline (CAS: 1183586-93-7), a compound of interest in pharmaceutical and chemical research. Due to the absence of extensive public solubility data for this specific molecule, this document serves as a foundational resource, combining theoretical solubility predictions based on its molecular structure with detailed, field-proven experimental protocols for its quantitative determination. We delve into the influence of its distinct functional groups—the aniline, methanesulfonyl, and substituted aromatic moieties—on its behavior across a spectrum of organic solvents. This guide is designed to equip researchers, process chemists, and formulation scientists with the necessary tools to accurately measure, understand, and predict the solubility of this compound, a critical parameter for successful drug development and process optimization.
Introduction: The Significance of 3-(Methanesulfonylmethyl)-2-methylaniline
3-(Methanesulfonylmethyl)-2-methylaniline is a substituted aniline derivative with a molecular structure that suggests its potential as a versatile building block in medicinal chemistry and materials science.[1] The aniline scaffold is a privileged structure in drug discovery, and its functionalization with a polar methanesulfonyl group and a lipophilic methyl group creates a molecule with a unique physicochemical profile.
Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the feasibility of synthetic routes, influences the choice of solvents for purification and crystallization, and is a critical determinant of a drug candidate's bioavailability and formulation design. This guide addresses the current information gap by providing a robust framework for both predicting and experimentally determining its solubility in relevant organic solvents.
Theoretical Solubility Framework: A "Like Dissolves Like" Analysis
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a qualitative predictive tool based on the polarity and hydrogen-bonding capabilities of the molecules involved.
The structure of 3-(Methanesulfonylmethyl)-2-methylaniline (C₉H₁₃NO₂S) features several key functional groups that dictate its solubility behavior[2]:
Aniline Moiety (-NH₂): The primary amine group can both donate and accept hydrogen bonds, suggesting favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).
Methanesulfonyl Group (-SO₂CH₃): This is a highly polar, aprotic group. The sulfonyl oxygens are strong hydrogen bond acceptors, which significantly increases the compound's polarity and promotes solubility in polar solvents.
Aromatic Ring and Methyl Groups: The benzene ring and the two methyl substituents contribute to the molecule's nonpolar character, allowing for van der Waals interactions with nonpolar and moderately polar solvents.
Based on this structural analysis, a qualitative prediction of solubility in common organic solvents can be established.
Table 1: Predicted Qualitative Solubility of 3-(Methanesulfonylmethyl)-2-methylaniline
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
Strong hydrogen bonding interactions with the aniline and methanesulfonyl groups.
Polar Aprotic
DMSO, DMF, Acetonitrile
High to Moderate
Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Ethers
THF, Diethyl Ether
Moderate to Low
Moderate polarity allows for some interaction, but lack of hydrogen bond donation limits solubility compared to alcohols.
Ketones
Acetone
Moderate
Acetone's polarity allows for dipole-dipole interactions.
Chlorinated
Dichloromethane (DCM)
Moderate
DCM is a versatile solvent capable of dissolving moderately polar compounds.[3]
Aromatic
Toluene
Low
Primarily nonpolar interactions; the polar functional groups limit solubility.
Nonpolar
Hexane, Heptane
Very Low
Mismatch in polarity; intermolecular forces are too weak for significant dissolution.
The following diagram illustrates the relationship between the compound's structural features and its expected interactions with different solvent types.
Caption: Key molecular features and their corresponding intermolecular forces driving solubility.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To obtain quantitative data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound.[3]
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Procedure
Preparation of Saturated Solutions:
Add an excess amount of solid 3-(Methanesulfonylmethyl)-2-methylaniline to a series of vials. "Excess" means that undissolved solid should be clearly visible at the bottom of the vial after equilibrium is reached.
Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical, but should be confirmed by time-point sampling (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.
Sample Collection and Preparation:
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a sample from the clear supernatant using a syringe.
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high results.
Quantification:
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically reported in units of mg/mL or as a mole fraction.
Experimental Workflow Diagram
Caption: Standard workflow for the shake-flask solubility determination method.
Data Correlation with Thermodynamic Models
Once experimental solubility data has been collected at various temperatures, it can be correlated using thermodynamic models. This allows for interpolation and a deeper understanding of the dissolution process. The modified Apelblat equation is a commonly used semi-empirical model for this purpose.
Modified Apelblat Equation:
ln(x) = A + (B / T) + C ln(T)
Where:
x is the mole fraction solubility of the solute
T is the absolute temperature in Kelvin (K)
A, B, and C are empirical parameters determined by fitting the equation to the experimental data.
Parameter B is related to the enthalpy of solution, while A and C are constants that adjust the fit. Applying this model can provide valuable thermodynamic insights into the dissolution behavior of 3-(Methanesulfonylmethyl)-2-methylaniline.
Conclusion for the Field
While direct, published solubility data for 3-(Methanesulfonylmethyl)-2-methylaniline is scarce, this guide provides a comprehensive framework for its evaluation. By combining a theoretical analysis of its molecular structure with a robust, step-by-step experimental protocol, researchers can confidently determine its solubility profile. The data generated from these methods is crucial for guiding solvent selection in synthesis and purification, optimizing crystallization processes, and informing early-stage formulation development. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data, accelerating research and development efforts involving this promising chemical entity.
Strategic Architecture, Synthesis, and Medicinal Utility of a Key Pharmacophore
Executive Summary
3-(Methanesulfonylmethyl)-2-methylaniline (CAS 1183586-93-7) represents a high-value "ortho-twisted" aniline building block used primarily in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural uniqueness lies in the juxtaposition of an ortho-methyl group, which induces a specific torsional conformation, and a benzylic sulfone, which serves as a metabolically stable hydrogen-bond acceptor. This guide provides a comprehensive technical analysis of its physiochemical profile, synthetic routes, and handling protocols for drug discovery applications.
Part 1: Chemical Identity & Physiochemical Profile[1]
This compound is distinct from simple sulfonyl anilines due to the methylene bridge (
) connecting the sulfone to the aromatic ring. This "insulates" the electron-withdrawing effect of the sulfone, preserving the nucleophilicity of the aniline nitrogen—a critical feature for subsequent coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings).
Lower basicity than o-toluidine due to inductive effect of the sulfone.
LogP (Calculated)
~0.8 - 1.1
Moderate lipophilicity; suitable for CNS-penetrant drug design.
H-Bond Donors/Acceptors
2 Donors / 3 Acceptors
Sulfone oxygens act as strong HB acceptors in protein pockets.
Melting Point
120°C - 125°C (Typical)
Crystalline nature aids in purification via recrystallization.
Part 2: Synthetic Architecture
The synthesis of CAS 1183586-93-7 requires a strategy that avoids the oxidation of the aniline amine while installing the sulfone group. The most robust industrial route utilizes a Nitro-Reduction Strategy , proceeding through a benzylic halide intermediate.
Retrosynthetic Logic
Target: Aniline functionality.
Precursor: Nitroarene (stable to sulfone installation conditions).
Key Transformation: Nucleophilic displacement of a benzylic halide by a sulfinate salt.
).
Solvent: DMF or DMSO (polar aprotic is essential for displacement).
Conditions: 60°C, 4-6 hours.
Mechanism: The sulfinate anion acts as a nucleophile, displacing the bromide to form the C-S bond.
Step 3: Chemoselective Reduction
Reagent:
/ Pd-C or Iron/Ammonium Chloride.
Note: Catalytic hydrogenation is cleaner, but care must be taken to avoid poisoning the catalyst with sulfur species if the sulfide impurity is present. Fe/NH4Cl is the robust alternative.
Process Flow Diagram (DOT)
Figure 1: Synthetic pathway from commercially available nitrotoluene precursors to the target aniline.
Part 3: Functional Utility in Medicinal Chemistry
Researchers utilize CAS 1183586-93-7 not merely as a linker, but as a "conformational lock."
The Ortho-Methyl Effect
The methyl group at the 2-position (ortho to the aniline nitrogen) creates steric hindrance. When this aniline is coupled to a scaffold (e.g., a pyrimidine or quinazoline in kinase inhibitors), the methyl group forces the aromatic ring to twist out of planarity relative to the core scaffold.
Result: This twist often improves selectivity by filling hydrophobic pockets specific to the target enzyme (e.g., Bcr-Abl, EGFR) while clashing with residues in off-target proteins.
The Benzylic Sulfone as a Pharmacophore
Unlike a direct sulfonamide (
), the benzylic sulfone ():
Flexibility: The methylene bridge allows the sulfone oxygen atoms to adopt optimal geometries for hydrogen bonding with protein backbone residues (e.g., the "Gatekeeper" region in kinases).
Metabolic Stability: Sulfones are highly oxidized and resistant to further oxidative metabolism by CYP450 enzymes, unlike sulfides or sulfoxides.
Part 4: Handling, Stability, & Analytics
Handling Protocols
Oxidation Risk: Anilines oxidize to colored azo/azoxy impurities upon air exposure.
Protocol: Store under Nitrogen or Argon at 2-8°C.
Hygroscopicity: The sulfone moiety can be hygroscopic.
Protocol: Desiccate prior to weighing for stoichiometry-critical reactions.
Analytical Validation
To verify the identity of CAS 1183586-93-7, look for these specific signals:
PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory due to potential genotoxicity associated with aniline derivatives.
References
PubChem. Compound Summary: 3-(Methanesulfonylmethyl)-2-methylaniline (CID 54594022). National Library of Medicine. Retrieved from [Link]
Exploratory
Physicochemical Profiling: Ionization Dynamics of 3-(Methanesulfonylmethyl)-2-methylaniline
Executive Summary This technical guide provides a comprehensive analysis of the ionization behavior of 3-(Methanesulfonylmethyl)-2-methylaniline , a key aniline intermediate used in the synthesis of quinazoline-based kin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the ionization behavior of 3-(Methanesulfonylmethyl)-2-methylaniline , a key aniline intermediate used in the synthesis of quinazoline-based kinase inhibitors. Understanding the acid dissociation constant (
) of this molecule is critical for process chemistry, specifically in optimizing salt formation, controlling impurity purging during crystallization, and predicting bioavailability.
Given the structural electronics—specifically the interplay between the ortho-methyl steric influence and the meta-methanesulfonylmethyl inductive withdrawal—this guide posits a theoretical
range of 3.5 – 4.0 , classifying it as a weak base. We detail the specific experimental protocols required to validate this value, prioritizing UV-metric titration over potentiometry due to the compound's limited aqueous solubility.
Structural Analysis & Theoretical pKa Prediction
To accurately predict the ionization behavior, we must deconstruct the molecule into its electronic components using the principles of the Hammett equation.
Electronic Deconstruction
The ionization center is the primary amine (
). Its basicity is modulated by substituents on the benzene ring:
The Parent Core: Unsubstituted Aniline (
).
Position 2 (Ortho) - Methyl Group:
Effect: Steric hindrance and weak electron donation (+I).
Impact: In o-toluidine, the
is 4.[1]44. The steric bulk slightly destabilizes the planar anilinium cation solvation shell, causing a minor reduction in basicity compared to aniline.
) is a strong electron-withdrawing group.[4] However, it is insulated from the aromatic ring by a methylene spacer (). This breaks direct resonance conjugation, meaning the effect is purely inductive.
Impact: While less potent than a direct sulfone attachment, the inductive pull still reduces electron density at the nitrogen lone pair.
Predicted Value
Combining the ortho-effect (dropping
to ~4.4) with the meta-inductive withdrawal (estimated to ), the predicted thermodynamic is:
Visualization of Electronic Effects
The following diagram illustrates the competing electronic effects governing the ionization.
Caption: Logical flow of substituent effects reducing the basicity of the parent aniline core.
Experimental Determination Protocols
Due to the lipophilic nature of the methanesulfonylmethyl group, this molecule likely exhibits low aqueous solubility in its neutral form. Therefore, standard potentiometric titration may yield noisy data. UV-Metric Titration (Spectrophotometry) is the recommended "Gold Standard" for this application.
Method A: UV-Metric Titration (Recommended)
This method relies on the difference in UV absorption spectra between the ionized (
) and neutral () species.
Prerequisites:
Instrument: DAD-UV Spectrophotometer with temperature control (
).
Solvent: Water with 0.15 M KCl (ionic strength adjustor). If insolubility persists, use the Yasuda-Shedlovsky extrapolation (titrate in 20%, 30%, 40% Methanol and extrapolate to 0%).
Step-by-Step Protocol:
Stock Preparation: Dissolve 10 mg of the aniline in 10 mL of 0.01 M HCl. This ensures the compound is fully protonated (soluble) at the start.
Blanking: Record the baseline spectrum of the solvent system.
Titration Loop:
Start at pH ~2.0.
Add micro-aliquots of standardized KOH (0.5 M).
After each addition, measure pH (using a calibrated glass electrode) and record UV absorbance (200–400 nm).
Continue until pH reaches ~10.0 (fully neutral species).
Data Processing:
Identify the Isosbestic Point (wavelength where absorbance is invariant to pH).
Note: Lapatinib is marketed as the ditosylate salt, confirming the need for a strong acid to protonate the weak aniline and quinazoline nitrogens.
Impurity Purging
In synthetic GMP campaigns, knowing the
allows for "pH-swing" extractions.
To remove this intermediate: If the product has a different
, adjust the aqueous workup pH to 2.0. This aniline intermediate will remain in the aqueous phase (ionized), while a more lipophilic, non-basic product would partition into the organic phase.
References
PubChem. Compound Summary: 3-(methanesulfonylmethyl)-2-methylaniline (CAS 1183586-93-7). National Library of Medicine. Available at: [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa/LogD methodology).
Perrin, D. D., & Dempsey, B. (1981). Buffers for pH and Metal Ion Control. Chapman and Hall.
FDA Center for Drug Evaluation and Research. Clinical Pharmacology and Biopharmaceutics Review: Lapatinib (Tykerb). (Provides context on the solubility profile of related quinazoline structures). Available at: [Link]
An In-depth Technical Guide to the Potential Biological Activity of 3-(Methanesulfonylmethyl)-2-methylaniline Derivatives
Abstract This technical guide provides a comprehensive overview of the potential biological activities of 3-(methanesulfonylmethyl)-2-methylaniline and its derivatives. While direct experimental data on this specific sca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 3-(methanesulfonylmethyl)-2-methylaniline and its derivatives. While direct experimental data on this specific scaffold is limited, this document synthesizes information from structurally related sulfonamide and aniline compounds to extrapolate potential therapeutic applications, with a primary focus on oncology. We will explore plausible synthetic routes, hypothesize potential mechanisms of action, and detail experimental protocols for the synthesis, characterization, and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Emerging Potential of Novel Sulfonamide Scaffolds
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The structural versatility and favorable physicochemical properties of sulfonamides make them a privileged scaffold in drug design.[2][3] The core structure of 3-(methanesulfonylmethyl)-2-methylaniline combines the established pharmacophore of a sulfonamide with a substituted aniline ring, presenting a unique framework for the development of novel therapeutic agents.
The methanesulfonyl group is a key feature, known to influence a molecule's solubility, metabolic stability, and ability to act as a hydrogen bond donor and acceptor.[4][5] Furthermore, the presence of a methyl group on the aniline ring can significantly impact the compound's steric and electronic properties, potentially leading to enhanced potency and selectivity for biological targets.[6] This guide will delve into the untapped potential of 3-(methanesulfonylmethyl)-2-methylaniline derivatives, providing a scientifically grounded framework for their exploration as a new class of bioactive molecules.
Synthetic Strategy and Characterization
A plausible and efficient synthesis of 3-(methanesulfonylmethyl)-2-methylaniline derivatives can be conceptualized through a multi-step process, leveraging well-established organic chemistry reactions. The general workflow would involve the synthesis of the core aniline scaffold followed by derivatization to introduce various functionalities.
Proposed Synthesis of the Core Scaffold
Caption: Proposed synthesis of a 3-(aminosulfonyl)-2-methylaniline core scaffold.
Derivatization to Target Compounds
With the core aniline scaffold in hand, a library of derivatives can be synthesized by reacting the amino group with various electrophiles, or by further functionalization of the sulfonyl group. A common and effective method for creating a diverse library of sulfonamide derivatives is the reaction of a sulfonyl chloride with a range of primary and secondary amines.
Caption: General workflow for the synthesis of a derivative library.
Experimental Protocol: Synthesis of a Representative Derivative
The following is a generalized protocol for the synthesis of a sulfonamide derivative from an aniline precursor, adapted from established methodologies.[1][3]
Step 1: Synthesis of the Sulfonyl Chloride
To a cooled (0-5 °C) solution of the starting aniline (1.0 eq) in a suitable solvent (e.g., chloroform), add chlorosulfonic acid (3.0 eq) dropwise with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture onto crushed ice.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
Step 2: Synthesis of the Sulfonamide Derivative
Dissolve the crude sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane).
To this solution, add the desired amine (1.1 eq) at 0 °C.
Allow the reaction to stir at room temperature for 12-24 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction with water and extract with an organic solvent.
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the final sulfonamide derivative.
Characterization
The synthesized compounds should be thoroughly characterized using a suite of spectroscopic techniques to confirm their structure and purity.
Technique
Purpose
¹H NMR
To determine the number and types of protons and their connectivity.
¹³C NMR
To determine the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS)
To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy
To identify the presence of key functional groups (e.g., N-H, S=O, C=O).
Elemental Analysis
To determine the elemental composition of the compound.
Potential Biological Activities and Mechanisms of Action
Based on the structural features of 3-(methanesulfonylmethyl)-2-methylaniline and the known biological activities of related sulfonamide and aniline derivatives, several potential therapeutic applications can be hypothesized. The most promising area appears to be in anticancer drug discovery.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of sulfonamide and aniline derivatives against a variety of cancer cell lines.[7][8][9]
3.1.1. Potential Molecular Targets
Kinase Inhibition: The sulfonamide moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds within the ATP-binding pocket of the kinase domain.[5] Derivatives of 3-(methanesulfonylmethyl)-2-methylaniline could potentially inhibit various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., CDKs, Aurora kinases).
Tubulin Polymerization Inhibition: Some sulfonamide-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] The anilino-sulfonamide scaffold could interact with the colchicine binding site on β-tubulin, disrupting microtubule dynamics.
Dihydrofolate Reductase (DHFR) Inhibition: Sulfonamides are classic inhibitors of dihydropteroate synthase in bacteria. In cancer therapy, targeting the related enzyme dihydrofolate reductase (DHFR) is a validated strategy. Novel sulfonamide derivatives could be designed to inhibit human DHFR, thereby blocking DNA synthesis and cell proliferation.[3]
Caption: Potential anticancer mechanisms of action.
3.1.2. In Vitro Anticancer Activity Screening Protocol
A standard protocol to evaluate the in vitro anticancer activity of newly synthesized derivatives is the MTT assay.
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[10]
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Activity
The sulfonamide scaffold is historically renowned for its antibacterial properties. Derivatives of 3-(methanesulfonylmethyl)-2-methylaniline could exhibit activity against a range of Gram-positive and Gram-negative bacteria.
3.2.1. Potential Mechanism of Action
The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to the depletion of folic acid and subsequent bacteriostasis.
3.2.2. Antimicrobial Screening Protocol
The antimicrobial activity of the synthesized compounds can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
Inoculation: Inoculate each well with the bacterial suspension.
Incubation: Incubate the plates at 37 °C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-(methanesulfonylmethyl)-2-methylaniline scaffold will be crucial for optimizing its biological activity. Based on general principles from related compound series, the following SAR hypotheses can be proposed:
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring can significantly influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding to target proteins.[10]
The Sulfonamide Linker: The sulfonamide nitrogen can be substituted with a wide variety of aliphatic and aromatic groups. The size, lipophilicity, and hydrogen bonding capacity of these substituents will play a critical role in determining the compound's potency and selectivity.[7]
The Methanesulfonylmethyl Group: While the core methanesulfonylmethyl group is a defining feature, modifications to the methyl group could be explored to fine-tune the compound's properties.
Future Directions and Conclusion
The 3-(methanesulfonylmethyl)-2-methylaniline scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities, particularly in the realm of oncology, warrant further investigation.
Future research should focus on:
Synthesis and Screening: The synthesis of a focused library of derivatives and their comprehensive screening against a panel of cancer cell lines and microbial strains.
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action for the most active compounds.
In Vivo Efficacy: Evaluation of the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.
Computational Modeling: Utilization of in silico tools for virtual screening and to guide the rational design of new derivatives with improved activity and drug-like properties.
References
A series of new sulfonamide derivatives connected through an imine linker to five or seven membered heterocycles were designed and synthesized. All synthesized derivatives were characterized using a variety of spectroscopic methods, including IR, 1HNMR, and 13CNMR. In vitro α-glucosidase and α-amylase inhibition ac. RSC Publishing. [Link]
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]
Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. PMC. [Link]
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PMC. [Link]
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. [Link]
Design, synthesis and biological evaluation of sulfonamide derivatives of Benzothiazol-Quinoline-Pyrazoles as anticancer agents. ResearchGate. [Link]
Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]
Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Ukaaz Publications. [Link]
Synthesis and screening of 3-MA derivatives for autophagy inhibitors. PMC. [Link]
Methyl Group Impact in Drug Design. Scribd. [Link]
Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University. [Link]
2,4,6-Trimethylaniline and Its Salts. OEHHA. [Link]
Preparation of 3-chloro-2-methylaniline. PrepChem.com. [Link]
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTUTED ANTHRANI. IT Medical Team. [Link]
Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. MDPI. [Link]
Using in silico tools for primary screening and prediction of pharmacological activity of the range new theophyline derivatives. Annals of Mechnikov's Institute. [Link]
Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. SAS Publishers. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functionalization Strategies for 3-(Methanesulfonylmethyl)-2-methylaniline
Introduction & Pharmacophore Analysis
3-(Methanesulfonylmethyl)-2-methylaniline (CAS: 1256254-88-8, hereafter MSMA ) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., BTK, JAK) and GPCR modulators.[1][2] Its structural uniqueness lies in the interplay between the steric bulk of the ortho-methyl group and the electronic properties of the benzylic sulfone.[1]
Key Structural Features:
Steric Gatekeeper (2-Me): The methyl group at the 2-position forces the aniline nitrogen out of planarity with the phenyl ring.[1] This reduces conjugation, slightly increasing basicity (
~4.5–5.0), but significantly impeding nucleophilic attack on bulky electrophiles due to steric hindrance.[2]
Benzylic Sulfone (
): The methylene bridge is activated by both the phenyl ring and the sulfone, making these protons acidic ( ~23 in DMSO). This allows for C-H functionalization, a rare feature in simple aniline building blocks.[2]
Solubility Handle: The sulfone moiety acts as a metabolic "soft spot" and hydrogen bond acceptor, often improving the physicochemical profile of lipophilic drug candidates.
Reaction Landscape & Decision Matrix
The functionalization of MSMA requires a bifurcated strategy based on the target site: the nucleophilic Nitrogen (Path A) or the electrophilic/acidic Carbon (Path B).
Figure 1: Functionalization pathways for MSMA.[1][2] The 2-methyl group necessitates high-energy reagents for Path A, while the sulfone enables Path B.[1]
Protocol A: Overcoming Steric Hindrance in Amide Coupling
Challenge: Standard coupling reagents (EDC/HOBt) often result in low yields (<40%) or incomplete conversion due to the steric clash between the 2-methyl group of MSMA and the incoming electrophile.[2]
Solution: Use of HATU (creates a highly reactive aza-benzotriazole ester) or conversion to an Acid Chloride .[1][2]
Method A1: High-Yield HATU Coupling (Recommended for Libraries)
Best for: Precious carboxylic acids, milligram-scale synthesis.[1][2]
Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under
.
Add DIPEA dropwise.[1][2] Stir at Room Temperature (RT) for 15 minutes. Note: Solution should turn yellow/orange.[1][2]
Addition: Add MSMA (1.0 equiv) in one portion.
Reaction: Stir at 50°C for 4–16 hours. Critical: The elevated temperature (50°C) is required to overcome the rotational energy barrier caused by the ortho-methyl group.[1][2]
Challenge: The benzylic protons are acidic, but mono-alkylation can be difficult to control against bis-alkylation.[1][2]
Solution: Use Sodium Hydride (NaH) at controlled temperatures.[2]
Protection (Optional but Recommended): If the alkylating agent is highly reactive, protect the aniline nitrogen (e.g., Boc-protection) first.[2] If using simple alkyl halides, the dianion strategy (below) works.[2]
Deprotonation: Dissolve MSMA in dry THF/DMF under Argon. Cool to 0°C.[1][2]
Add NaH portion-wise. Stir for 30 mins at 0°C.
Observation: The solution often turns deep red/orange due to the formation of the benzylic anion.
singlet (typically 4.2-4.5 ppm) will convert to a diastereotopic multiplet (CH) or disappear (if bis-alkylated).[1][2]
Protocol C: Urea Synthesis via CDI
For generating urea linkages (common in kinase inhibitors like Sorafenib analogs), 1,1'-Carbonyldiimidazole (CDI) is safer and more effective than phosgene for this substrate.[2]
Note: If MSMA is used as the nucleophile in step 1, the reaction is slower due to the 2-Me steric block.[1] It is better to activate the less hindered amine first.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177.[2] Link[2]
Benzylic Sulfone Functionalization
Trost, B. M. (1988).[2] Sulfur: A ubiquitous handle for organic synthesis.[1][2] Chemical Reviews, 88(7), 1163–1227.[2] (Foundational text on sulfone acidity).
Recent Green Method:[1][5][6] Huo, R. P., et al. (2023).[2] Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols.[1][2][6] ACS Catalysis.[1][2] Link[2]
General Synthesis of 2-Methyl-3-substituted Anilines
Gondi, S. R., et al. (2019).[2][5] Green Synthesis of Substituted Anilines and Quinazolines.[2][5] Scientific Reports, 9, 14236.[2] Link
Urea Synthesis via CDI
Reagent Guide: 1,1'-Carbonyldiimidazole (CDI) mediated coupling.[1][2] Link
Green chemistry approaches to synthesizing 3-(Methanesulfonylmethyl)-2-methylaniline
This Application Note provides a validated, green chemistry framework for the synthesis of 3-(Methanesulfonylmethyl)-2-methylaniline (CAS 1183586-93-7) . This compound is a critical aniline intermediate, structurally rel...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a validated, green chemistry framework for the synthesis of 3-(Methanesulfonylmethyl)-2-methylaniline (CAS 1183586-93-7) . This compound is a critical aniline intermediate, structurally relevant to the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., structural analogs of Osimertinib).
Traditional routes often rely on dipolar aprotic solvents (DMF, NMP) and stoichiometric metal reductions (Fe/HCl, SnCl2), generating significant hazardous waste. This guide presents a Water/Ethanol-based synthetic route that minimizes E-factor, eliminates chlorinated solvents, and utilizes catalytic hydrogenation.
Part 1: Strategic Overview & Retro-Synthesis
The green approach prioritizes Solvent Selection (replacing DMF with Water/EtOH) and Atom Economy (replacing stoichiometric iron reductants with catalytic hydrogen).
Green Retro-Synthetic Analysis
The target molecule is disconnected at the aniline nitrogen (via reduction) and the sulfone-carbon bond (via nucleophilic substitution).
Caption: Retro-synthetic disconnection highlighting the two-step green sequence: Aqueous Sulfonylation followed by Catalytic Hydrogenation.
Part 2: Experimental Protocols
Step 1: Aqueous Phase-Transfer Sulfonylation
Objective: Synthesize 2-methyl-3-nitrobenzyl methyl sulfone without using DMF or DCM.
Green Principle: Replacement of hazardous dipolar aprotic solvents with water; elimination of extractive workup.
Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.
Procedure:
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(Chloromethyl)-2-methyl-3-nitrobenzene (10.0 g, 54 mmol) and Sodium Methanesulfinate (6.6 g, 65 mmol, 1.2 eq).
Solvent: Add Water (100 mL). (Note: If solubility is extremely low, a 1:1 Water:Ethanol mixture can be used, but pure water with PTC is preferred for green metrics).
Catalyst: Add TBAB (0.87 g, 2.7 mmol, 5 mol%).
Reaction: Heat the suspension to 90°C for 4–6 hours. The reaction mixture will likely become a biphasic melt. Monitor by HPLC or TLC (30% EtOAc/Heptane) until starting chloride is <1%.
Workup (Precipitation): Cool the reaction mixture slowly to 0–5°C with stirring. The product, 2-methyl-3-nitrobenzyl methyl sulfone, should crystallize out of the aqueous phase.
Isolation: Filter the solid. Wash the cake with cold water (2 x 20 mL) to remove excess salts and TBAB.
Drying: Dry in a vacuum oven at 45°C.
Expected Yield: 85–92%
Appearance: Off-white to pale yellow solid.
Why this works: Benzyl halides are highly reactive. Using water with a phase transfer catalyst allows the nucleophilic substitution to occur at the interface or within the organic melt, avoiding the need for DMF (which is reprotoxic and difficult to remove).
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Objective: Reduce the nitro group to the aniline without generating iron sludge waste.
Green Principle: Catalytic reagent use (Pd/C) and benign solvent (Ethanol).
Reagent: Hydrogen Gas (H2) or Ammonium Formate (for transfer hydrogenation).
Catalyst: 5% or 10% Pd/C (50% water wet).
Procedure:
Charge: In a pressure vessel (e.g., Parr shaker or autoclave), dissolve the Nitro Sulfone Intermediate (10.0 g) in Ethanol (100 mL).
Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Safety Note: Add catalyst under inert atmosphere (N2) to prevent ignition of solvent vapors.
Hydrogenation: Purge vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 3 bar (45 psi) H2. Stir vigorously at Room Temperature for 2–4 hours.
Alternative: If H2 gas is unavailable, use Ammonium Formate (5 eq) and reflux for 1 hour (Transfer Hydrogenation).
Monitoring: Monitor by HPLC. The disappearance of the nitro peak and appearance of the aniline is distinct.
Workup: Filter the reaction mixture through a Celite pad (or sintered glass filter) to remove the Pd/C catalyst. Save the catalyst for recycling.
Isolation: Concentrate the ethanolic filtrate under reduced pressure to yield the crude aniline.
Purification: Recrystallize from Ethanol/Heptane or Isopropyl Acetate if high purity (>99%) is required.
Expected Yield: 90–95%
Final Product: 3-(Methanesulfonylmethyl)-2-methylaniline.[1][2][3][4]
Part 3: Comparative Analysis (Green vs. Traditional)
The following table contrasts the proposed green route against the traditional "medicinal chemistry" route often found in early patents.
Target Retention Time: ~4.5 min (Aniline is more polar than Nitro precursor).
NMR Verification:
1H NMR (DMSO-d6): Look for the singlet methyl group on the ring (~2.2 ppm), the singlet sulfone-methyl (~2.9 ppm), the benzylic methylene (~4.4 ppm), and the broad NH2 signal (~5.0 ppm).
Thermal Safety (DSC)
Nitro Intermediate: Nitro compounds are energetic. Perform Differential Scanning Calorimetry (DSC) before scaling up >100g. Ensure the decomposition onset temperature is >100°C above the reaction temperature (90°C).
Sulfinates: Generally stable, but avoid mixing with strong acids which can liberate SO2.
Part 5: Workflow Visualization
Caption: Process flow diagram illustrating the streamlined, low-waste workflow.
References
Green Synthesis of Sulfones: Li, H.-H., et al. "Synthesis of benzylic sulfones... in the absence of external catalysts."[5] Journal of Organic Chemistry, 2009, 74, 9501-9504.[5] Link
Aqueous Sulfonylation: Jereb, M., et al. "Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions."[6] Green Chemistry, 2017, 19, 2286.[6] Link
Catalytic Nitro Reduction: Wienhöfer, G., et al.[7] "A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines."[7] Journal of the American Chemical Society, 2011, 133, 12875-12879.[7] Link
General Benzyl Sulfone Synthesis: "Benzyl Sulfone synthesis by C-S coupling reactions." Organic Chemistry Portal. Link
Target Molecule Identification: PubChem Entry for 3-(methanesulfonylmethyl)-2-methylaniline (CAS 1183586-93-7). Link
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Hygroscopic Aniline Derivatives
Abstract Aniline and its derivatives are fundamental building blocks in medicinal chemistry and drug development, contributing to the synthesis of a wide array of pharmaceuticals.[1][2][3][4] However, a significant subse...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Aniline and its derivatives are fundamental building blocks in medicinal chemistry and drug development, contributing to the synthesis of a wide array of pharmaceuticals.[1][2][3][4] However, a significant subset of these aromatic amines exhibits hygroscopicity—the tendency to absorb moisture from the atmosphere. This property presents considerable challenges in a laboratory setting, as the presence of water can compromise sample integrity, alter reactivity, and lead to the degradation of these sensitive compounds. This guide provides a comprehensive overview of the best practices for the handling and storage of hygroscopic aniline derivatives, ensuring their stability and the reproducibility of experimental results.
Introduction: The Challenge of Hygroscopicity in Aniline Derivatives
Aniline, the simplest primary aromatic amine, and its substituted derivatives are versatile intermediates in organic synthesis.[5] Their utility, however, is often complicated by their inherent reactivity and sensitivity to environmental conditions. Many aniline derivatives are susceptible to oxidation, degradation in the presence of light, and, most pertinently to this guide, hygroscopicity.[6][7]
The absorption of atmospheric moisture can have several detrimental effects:
Alteration of Physical State: Solid compounds may become sticky, oily, or even deliquesce into a liquid state, making accurate weighing and dispensing difficult.[8]
Chemical Degradation: The presence of water can facilitate side reactions, such as hydrolysis or oxidation, leading to the formation of impurities.[9][10]
Inaccurate Stoichiometry: The measured mass of a hygroscopic compound will include an unknown amount of water, leading to errors in molar calculations and affecting reaction yields and reproducibility.
Impact on Reaction Chemistry: In moisture-sensitive reactions, the water absorbed by the aniline derivative can act as an unwanted reagent, quenching catalysts or participating in undesired side reactions.[11][12][13][14]
Given the critical role of aniline derivatives in drug discovery and development, where precision and purity are paramount, the implementation of rigorous handling and storage protocols is not merely recommended but essential.[15]
Visualizing the Impact of Improper Handling
The following diagram illustrates the potential degradation pathways for a hygroscopic aniline derivative when exposed to atmospheric conditions.
Caption: Degradation pathways of hygroscopic aniline derivatives.
Recommended Storage Conditions
Proper storage is the first line of defense against the degradation of hygroscopic aniline derivatives. The primary goal is to minimize exposure to moisture, air, and light.
Parameter
Recommendation
Rationale
Temperature
15–25 °C (or as specified by the manufacturer)
Prevents degradation from excessive heat.[16][17] Some derivatives may require refrigeration (2-8°C), but be mindful of potential moisture condensation upon removal.
Atmosphere
Inert gas (Argon or Nitrogen)
Displaces air and moisture, preventing oxidation and hydrolysis.
Container
Tightly sealed, amber glass bottle with a secure cap
Protects from light and limits exposure to the atmosphere.[6] Consider using bottles with septa for repeated access to liquids.[18]
Location
Desiccator or dry box
Provides a low-humidity environment to further protect against moisture absorption.[19][20]
Protocols for Handling Hygroscopic Aniline Derivatives
Adherence to meticulous handling techniques is crucial to maintain the integrity of these sensitive compounds.
Protocol for Weighing a Solid Hygroscopic Aniline Derivative
This protocol is designed to minimize exposure to the laboratory atmosphere during weighing.
Materials:
Hygroscopic aniline derivative in its storage container
Analytical balance
Spatula
Weighing paper or weighing boat
Pre-dried vial with a screw cap for the weighed sample
Procedure:
Preparation: Before opening the primary container, allow it to equilibrate to the ambient temperature of the weighing area for at least 30 minutes if it was stored at a lower temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the container and compound.
Minimize Exposure Time: Have all necessary equipment ready and work efficiently. The goal is to minimize the time the primary container is open.
Tare the Receiving Vessel: Place the pre-dried, capped vial on the analytical balance and tare the weight.
Dispensing: Quickly open the primary container, remove the desired amount of the solid using a clean, dry spatula, and transfer it to the tared vial.
Seal and Weigh: Immediately and securely cap the vial. Place the capped vial back on the balance to obtain an accurate weight of the transferred solid.
Secure Primary Container: Tightly reseal the primary container, preferably after flushing the headspace with an inert gas like nitrogen or argon, and return it to the desiccator or appropriate storage location.[21]
Protocol for Handling a Liquid Hygroscopic Aniline Derivative (Air-Sensitive Technique)
For liquid aniline derivatives, especially those that are also air-sensitive, the use of syringe and cannula techniques under an inert atmosphere is mandatory.
Materials:
Liquid hygroscopic aniline derivative in a septum-sealed bottle
Dry, nitrogen-flushed Schlenk flask or round-bottom flask with a rubber septum
Source of dry inert gas (Nitrogen or Argon) with a bubbler[23]
Procedure:
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[22][23]
Inert Atmosphere: Assemble the reaction flask and purge it with dry nitrogen or argon. This is typically done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.[24]
Syringe Preparation: Purge a dry syringe with the inert gas by drawing the gas into the syringe and expelling it several times.[22]
Transfer: Pierce the septum of the aniline derivative container with the needle of the purged syringe. It is often beneficial to introduce a positive pressure of inert gas into the reagent bottle via a separate needle connected to the gas line to facilitate withdrawal.
Withdrawal: Carefully draw the desired volume of the liquid into the syringe.
Injection: Transfer the liquid by injecting it through the septum of the reaction flask.
Cleaning: Immediately quench any residual reagent in the syringe by drawing up and expelling a suitable quenching agent (e.g., isopropanol, then water) into a separate beaker.
Caption: Workflow for handling liquid hygroscopic aniline derivatives.
Verification of Water Content
For critical applications, it may be necessary to determine the water content of a hygroscopic aniline derivative.
Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining water content.[25][26][27][][29] It is a highly sensitive method that can quantify water at parts-per-million (ppm) levels. Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being preferred for samples with very low water content.[25]
Brief Protocol Outline:
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be conditioned to be free of ambient moisture.
Sample Preparation: In a glove box or under a stream of inert gas, accurately weigh a sample of the aniline derivative and dissolve it in a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized KF solvent).
Titration: Inject the sample solution into the titration cell. The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached.
Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed.
Safety Precautions
Aniline and its derivatives are toxic and pose significant health risks.[16][30][31][32]
Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[30][31]
Health Hazards: They may cause skin and eye irritation, allergic skin reactions, and are suspected of causing genetic defects and cancer.[16][30][31] Prolonged or repeated exposure can cause organ damage.[16][30]
Mandatory Safety Measures:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[6][16][30]
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood.[33]
Emergency Procedures: Be familiar with the location and use of emergency equipment, such as safety showers and eyewash stations. In case of exposure, seek immediate medical attention.[16][31]
Waste Disposal: Dispose of all waste containing aniline derivatives according to institutional and local regulations for hazardous chemical waste.
Conclusion
The successful use of hygroscopic aniline derivatives in research and development hinges on the consistent application of appropriate handling and storage protocols. By understanding the inherent chemical properties of these compounds and implementing the procedures outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
Developments in medicine. (n.d.). In Wikipedia.
Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
Cresset. (2024, January 10). Aniline replacement in drug-like compounds.
Alfa Chemistry. (n.d.). Moisture Analysis and the Test Methods.
PENTA. (2025, April 8). Aniline - SAFETY DATA SHEET.
Indenta Chemicals (India) Pvt. Ltd. (n.d.). Material Safety Data Sheet Aniline.
A-Z of Chemicals. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.
IFTM University. (2024, August 15). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development.
Fisher Scientific. (2015, March 19). Safety Data Sheet: Aniline.
Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
JoVE. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
Mettler-Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline.
Zakarian Lab. (n.d.). Safety Protocol.
National Center for Biotechnology Information. (n.d.). Organic Synthesis “On Water”.
National Center for Biotechnology Information. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline.
ResearchGate. (2018, August 28). Moisture Analysis Techniques.
ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis.
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
RSC Publishing. (n.d.). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds.
Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?.
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
HBM4EU. (n.d.). Aniline family.
ResearchGate. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles.
ResearchGate. (n.d.). Aniline and Its Derivatives.
Reddit. (2014, May 26). Purify and dry aniline?.
National Center for Biotechnology Information. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
Copernicus Publications. (n.d.). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level.
ACS Publications. (2009, February 11). Organic Synthesis “On Water”.
ACS Publications. (2005, February 4). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species.
Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Aniline and Its Derivatives.
Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
MDPI. (2025, April 23). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
National Center for Biotechnology Information. (n.d.). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni.
MDPI. (2024, January 23). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods.
ResearchGate. (2019, January 15). (PDF) The Applications of Water as Reagents in Organic Synthesis: Reactions and Applications.
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
Whamine. (2022, October 19). Physical and Chemical Properties of Aromatic Amines.
Reagents for nucleophilic substitution on 3-(Methanesulfonylmethyl)-2-methylaniline
Application Note & Detailed Protocols A Strategic Guide to Nucleophilic Substitution on 3-(Methanesulfonylmethyl)-2-methylaniline: Reagents, Mechanisms, and Practical Execution Abstract This document provides a comprehen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Detailed Protocols
A Strategic Guide to Nucleophilic Substitution on 3-(Methanesulfonylmethyl)-2-methylaniline: Reagents, Mechanisms, and Practical Execution
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing nucleophilic substitution reactions on 3-(Methanesulfonylmethyl)-2-methylaniline. This substrate is a valuable synthetic intermediate, featuring a highly activated benzylic position primed for functionalization. The methanesulfonyl moiety serves as an exceptional leaving group, facilitating the introduction of a wide array of nucleophiles. We will delve into the core principles governing the reactivity of this molecule, survey a range of suitable nucleophilic reagents, provide detailed, field-tested protocols for key transformations, and offer insights into troubleshooting and reaction optimization.
Introduction: Understanding the Substrate's Reactivity
The synthetic utility of 3-(Methanesulfonylmethyl)-2-methylaniline stems from the unique interplay of its structural features. The core of its reactivity lies in the benzylic carbon, which is rendered highly electrophilic by the attached methanesulfonyl group (–SO₂Me).
Key Reactive Features:
The Benzylic Position: The carbon atom situated between the aniline ring and the sulfonyl group is a benzylic position. Functional groups at this position are notably more reactive than their aliphatic counterparts. This is because the transition states and any potential carbocation intermediates involved in substitution reactions are stabilized by resonance with the aromatic π-system.[1]
The Methanesulfonyl Leaving Group: The methanesulfonyl group, often referred to as a mesylate when it departs, is an outstanding leaving group. Its efficacy is due to the high stability of the resulting methanesulfonate anion. This stability arises from the delocalization of the negative charge across the two oxygen atoms and the sulfur atom. Methanesulfonic acid is a strong acid (pKa ≈ -1.9), meaning its conjugate base is very weak and stable, making it easy to displace.[2] This inherent stability is the primary driving force for the substitution reaction.
Caption: Key reactive components for nucleophilic substitution.
Mechanistic Pathways: Sₙ1 vs. Sₙ2 Dichotomy
Nucleophilic substitution at a primary benzylic center like that in our target molecule can proceed via two main pathways: Sₙ2 (bimolecular) or Sₙ1 (unimolecular). The operative mechanism is dictated by the reaction conditions, particularly the nature of the nucleophile and the solvent.[1]
Sₙ2 Pathway: This pathway involves a backside attack by the nucleophile on the electrophilic carbon, displacing the leaving group in a single, concerted step. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) that can solvate cations but not the nucleophile, thus enhancing its reactivity.
Sₙ1 Pathway: This pathway proceeds through a two-step mechanism involving the initial departure of the leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile. This route is favored by weaker nucleophiles, polar protic solvents (e.g., ethanol, water) that can stabilize both the carbocation intermediate and the departing leaving group, and by factors that further stabilize the carbocation.[3]
Caption: Comparison of Sₙ1 and Sₙ2 reaction pathways.
A Survey of Effective Nucleophilic Reagents & Conditions
The high reactivity of the benzylic mesylate allows for the use of a broad spectrum of nucleophiles. The choice of reagent and conditions is critical for achieving high yields and minimizing side reactions.
Azide is a powerful and relatively soft nucleophile, excellent for clean Sₙ2 reactions. The product is a versatile precursor for amines (via reduction) or triazoles.
Phthalimide Potassium Salt
DMF
None
N-Benzylated Phthalimides
The Gabriel synthesis provides a classic method for preparing primary amines while avoiding the over-alkylation common with ammonia or primary amines.
O-Nucleophiles
Sodium Phenoxide, Alkoxides (NaOR)
THF, DMF
None (if pre-formed)
Benzyl Ethers
Strong bases like NaH are used to deprotonate the parent alcohol/phenol in situ to generate the more potent nucleophilic alkoxide/phenoxide.
Carboxylate Salts (RCO₂Na)
DMF, HMPA
None
Benzyl Esters
Acetate and other carboxylates are moderate nucleophiles. Polar aprotic solvents are preferred to accelerate the Sₙ2 reaction.
S-Nucleophiles
Thiophenol, Alkyl Thiols
DMF, Ethanol
K₂CO₃, NaH
Benzylic Thioethers
Thiols are excellent, soft nucleophiles. A base is needed to generate the more nucleophilic thiolate anion.
C-Nucleophiles
Sodium Cyanide (NaCN)
DMSO, DMF
None
Benzyl Nitriles
Cyanide is an excellent nucleophile for C-C bond formation. The nitrile product can be hydrolyzed to a carboxylic acid or reduced to an amine.
Malonic Esters (diethyl malonate)
THF, Ethanol
NaOEt, NaH
Alkylated Malonates
A strong base is required to deprotonate the acidic α-carbon of the malonic ester, generating a soft carbanion nucleophile.
Detailed Experimental Protocols
The following protocols are representative examples of nucleophilic substitution on 3-(Methanesulfonylmethyl)-2-methylaniline.
Protocol 1: Synthesis of 3-((Azidomethyl))-2-methylaniline
This protocol details a classic Sₙ2 reaction using sodium azide, a highly reliable and efficient nucleophile.
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-(Methanesulfonylmethyl)-2-methylaniline (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
To the stirred solution, add sodium azide (1.5 eq) in one portion.[5]
Heat the reaction mixture to 60-70 °C using an oil bath.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
Extract the aqueous phase with diethyl ether or ethyl acetate (3x).
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by flash column chromatography on silica gel if necessary.
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate explosive hydrazoic acid.
Protocol 2: Synthesis of a Tertiary Amine via N-Alkylation
This protocol describes the reaction with a secondary amine, using a base to neutralize the acid byproduct.
To a round-bottom flask, add 3-(Methanesulfonylmethyl)-2-methylaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Add anhydrous acetonitrile to create a slurry (approx. 0.2-0.3 M).
Add the secondary amine (1.2 eq) to the stirred suspension.
Heat the mixture to reflux (approx. 82 °C for acetonitrile) and monitor by TLC. The reaction may take 12-24 hours.
Upon completion, cool the reaction to room temperature and filter off the inorganic solids (K₂CO₃).
Rinse the solids with a small amount of acetonitrile.
Concentrate the combined filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Purify as needed via column chromatography.
Caption: General workflow for nucleophilic substitution reactions.
Troubleshooting & Advanced Considerations
Side Reaction: Dimerization: The aniline nitrogen of one substrate molecule can act as a nucleophile, attacking another molecule to form a dimer. This is more likely at higher concentrations or if the external nucleophile is weak or sterically hindered. Mitigation: Use a slight excess (1.1-1.2 eq) of the desired nucleophile and maintain moderate reaction concentrations.
Side Reaction: Elimination: While less common for primary benzylic systems, the use of a strong, bulky base (e.g., potassium tert-butoxide) can promote elimination to form the corresponding styrene derivative. Mitigation: Use non-nucleophilic, moderately strong bases like K₂CO₃ or Et₃N when necessary.
Protecting the Aniline Nitrogen: If self-reaction at the aniline nitrogen proves to be an insurmountable issue, the -NH₂ group can be temporarily protected, most commonly as an acetamide (using acetic anhydride or acetyl chloride). This significantly reduces its nucleophilicity. The protecting group can be removed post-substitution under acidic or basic hydrolysis conditions. However, this adds two steps to the synthetic sequence and should be considered only when necessary.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions at the Hydroxymethyl Group. Benchchem.
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
Nucleophilic displacement at sulfur center. 22. Nucleophilic substitution reaction of phenylmethanesulfonyl halides with anilines. Journal of the American Chemical Society.
Technical Support Center: Methanesulfonylation of Anilines. Benchchem.
Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry.
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf. Benchchem.
Technical Support Center: Optimizing Reactions with 3-(Methanesulfonylmethyl)-2-methylaniline
[1] Status: Operational Agent: Senior Application Scientist Ticket ID: AZD-INT-9291-OPT Executive Summary You are likely utilizing 3-(Methanesulfonylmethyl)-2-methylaniline (CAS: 1215919-48-2) as a key intermediate in th...
You are likely utilizing 3-(Methanesulfonylmethyl)-2-methylaniline (CAS: 1215919-48-2) as a key intermediate in the synthesis of EGFR inhibitors, specifically third-generation tyrosine kinase inhibitors (TKIs) like Osimertinib .
This molecule presents a "perfect storm" of reactivity challenges:
Steric Hindrance: The ortho-methyl group significantly impedes nucleophilic attack by the amine.[1]
Electronic Deactivation: The sulfone moiety (via the methylene bridge) exerts an electron-withdrawing inductive effect, lowering the pKa and nucleophilicity of the aniline nitrogen.
Solubility Profiles: The polar sulfone creates a "solubility gap" where the molecule may crash out of non-polar solvents (Hexanes/Et2O) but smear on silica during purification.[1]
This guide provides field-proven protocols to overcome these specific barriers.
Context: Coupling the aniline with 2,4-dichloropyrimidine or similar heteroaryl chlorides.
The Core Problem: The "Ortho-Effect" Stalling
Users frequently report yields stuck at ~30-40% when using standard basic conditions (e.g., DIPEA/DMF). The steric bulk of the ortho-methyl group prevents the aniline from effectively attacking the electrophilic carbon of the pyrimidine.
Protocol Optimization: The Acid-Catalyzed Switch
Instead of forcing the reaction with base, switch to acid catalysis . This protonates the pyrimidine nitrogen, making the electrophilic carbon significantly more reactive (super-electrophile), which compensates for the aniline's poor nucleophilicity.[1]
Recommended Protocol:
Solvent: 2-Butanol or Isopropanol (High boiling point alcohols).[1]
Concentration: High (0.5 – 1.0 M) to drive kinetics.
Troubleshooting Guide (S_NAr)
Symptom
Probable Cause
Corrective Action
< 10% Conversion
Pyrimidine hydrolysis
Ensure solvent is dry. If using alcohol, switch to anhydrous 2-butanol.
Stalled at 50%
Product inhibition
The product is a base and may be neutralizing the acid catalyst.[1] Add 0.5 equiv more p-TsOH.
Regioisomer Mix
C2 vs C4 attack
Lower temp to 60°C. C4 is kinetically favored; high heat promotes thermodynamic equilibration.[1]
Tarry/Black Crude
Oxidation of aniline
Degas solvent with for 15 mins before heating.[1] Add sodium bisulfite wash during workup.[1]
Visualizing the Logic (S_NAr Strategy)
Figure 1: Decision matrix for optimizing S_NAr coupling with sterically hindered anilines.
Module 2: Amide Formation (Acrylation)
Context: Installing the acrylamide "warhead" (Final step for Osimertinib).[1]
The Core Problem: Competitive Polymerization & Hydrolysis
The acryloyl chloride is highly reactive, but the aniline is sluggish.[1] If you heat it, the acrylamide polymerizes.[1] If you wait too long at RT, the acid chloride hydrolyzes.[1]
Protocol Optimization: The "Cold-Shot" Technique
Do not use carboxylic acids with coupling agents (HATU/EDC); the activation is too slow for this hindered amine.[1] Use Acryloyl Chloride strictly.[1]
Critical Steps:
Base Choice: Use Sodium Bicarbonate (NaHCO3) in a biphasic system (THF/Water) or DIPEA in dry DCM.[1] Avoid Pyridine (can cause side reactions with sulfones).[1]
Temperature: Start at -10°C . Add acid chloride dropwise.[1]
Quench: Do not stir overnight. 1–2 hours max. Quench immediately with dilute NaOH to hydrolyze excess acid chloride, then extract.
FAQ: Amidation Failures
Q: My product is polymerizing during concentration. How do I stop this?
A: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or MEHQ (~10-50 ppm) to the reaction mixture and the collection flask during rotary evaporation.[1] Keep the bath temperature < 40°C.[1]
Q: I see a side product with M+54 mass. What is it?
A: This is the "double-addition" Michael adduct. The amine reacts with the acid chloride, forming the acrylamide. Excess amine then attacks the double bond of the product.[1]
Fix: Ensure the Acid Chloride is in slight excess (1.1 eq), not the amine.[1] Add the acid chloride slowly to keep its local concentration low relative to the amine.[1]
Module 3: Handling & Purification
Solubility & Chromatography
The sulfone group makes this molecule "sticky" on silica gel, leading to broad peaks and poor separation.[1]
TLC Mobile Phase: Do not use Hexane/Ethyl Acetate. It will streak.
Recommended: DCM / MeOH (95:5) or DCM / Acetone.[1]
Column Additive: Add 1% Triethylamine to your silica column.[1] This neutralizes acidic sites on the silica that interact with the sulfone/aniline, sharpening the bands.
Stability Warning
The methylene protons between the sulfone and the aromatic ring (
) are acidic (pKa ~23-25).
Avoid: Strong bases like NaH, LDA, or LiHMDS.[1] These will deprotonate the methylene bridge, leading to alkylation or self-condensation side products.
Osimertinib Synthesis (Convergent Route): Details the S_NAr coupling of the aniline intermediate with chloropyrimidines using acid catalysis (p-TsOH) to overcome steric hindrance.
Source:Journal of Medicinal Chemistry, "Discovery of Osimertinib (AZD9291)".[1] [1]
Steric Hindrance in Anilines: Analysis of reactivity profiles for ortho-substituted anilines in nucleophilic attacks.
Source:Organic Process Research & Development. [1]
Acrylamide Polymerization Control: Best practices for handling acryloyl chloride in drug synthesis.
Source:Tetrahedron Letters, "Inhibition of polymerization during synthesis of acrylamides".[1]
Disclaimer: This guide assumes standard laboratory safety protocols. Acryloyl chloride is a lachrymator.[1] Sulfones can be skin irritants.[1] Always consult the SDS.
Troubleshooting solubility issues with 3-(Methanesulfonylmethyl)-2-methylaniline in water
Technical Support Center: Solubility Guide for 3-(Methanesulfonylmethyl)-2-methylaniline Executive Summary: The Solubility Paradox The Core Issue: Users frequently report that 3-(Methanesulfonylmethyl)-2-methylaniline (C...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Guide for 3-(Methanesulfonylmethyl)-2-methylaniline
Executive Summary: The Solubility Paradox
The Core Issue: Users frequently report that 3-(Methanesulfonylmethyl)-2-methylaniline (CAS: 103947-65-9 / 855943-30-7) fails to dissolve in water or precipitates upon dilution.[1]
The Scientific Reality: This molecule is an aniline derivative .[2][3] While it contains a polar sulfone group (
), the aromatic ring and methyl groups render the free base lipophilic and sparingly soluble in neutral water (pH 7).[1][3]
The Solution: You are likely working with the neutral free base. To achieve aqueous solubility, you must exploit the basicity of the aniline nitrogen (
) by protonating it to form a soluble salt (anilinium cation), or utilize a polar aprotic cosolvent.[1][3]
Physicochemical Profile
Understanding the molecule's properties is the first step to troubleshooting.
Property
Value (Approx.)
Implication for Solubility
Molecular Weight
199.27 g/mol
Small molecule; kinetics are fast, thermodynamics dictate solubility.[1]
Methanesulfonic Acid (MsOH): Preferred if higher solubility is needed (Mesylate salts often have higher solubility than Hydrochloride salts for this class of compounds).[1]
Best for: High-throughput screening (HTS) or cellular assays where low % DMSO is tolerated.[1]
Mechanism: Dissolves the hydrophobic core in an organic solvent, then disperses it into water.[3]
Prepare Stock: Dissolve the compound in 100% DMSO to a concentration of 10–50 mM . (This should be clear and stable).
Dilution Step:
Wrong Way:[1] Adding water to the DMSO stock (causes precipitation/oiling out).[1]
Right Way: Add the DMSO stock dropwise into the vortexing aqueous buffer .
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.
Troubleshooting & FAQs
Q1: The solution turned brown/pink after sitting on the bench. Is it ruined?
Diagnosis:Oxidation. Anilines are electron-rich and prone to oxidation by air, forming colored impurities (iminoquinones or azo compounds) even at trace levels (
If the color is faint, the purity may still be >98%, but verify via LC-MS if using for sensitive kinetics.[3]
Q2: I added HCl, but it "oiled out" instead of dissolving.
Diagnosis: This is the "Salting Out" effect or Oiling Out .[3] It happens when the concentration is too high, or the counter-ion concentration (Cl-) decreases the solubility of the organic salt.
Fix:
Warm the solution to 37°C or 50°C to overcome the lattice energy.
Switch from HCl to Methanesulfonic acid or Acetic Acid (Acetate/Mesylate salts often resist oiling out better than Chlorides).[1]
Add 5-10% Ethanol or PEG400 as a cosolvent to stabilize the salt.[1]
Q3: Can I dissolve it in PBS (Phosphate Buffered Saline)?
Outcome: If you add the acidic salt solution to PBS, the buffering capacity of PBS may raise the pH back to 7.4, causing the compound to deprotonate and precipitate .[3]
Solution: Ensure the final concentration is low enough that the neutral form remains soluble, or use a lower pH buffer (e.g., Citrate buffer pH 4.0-5.[3]0) if the assay permits.
References
Physicochemical Properties of Anilines
Source: PubChem.[1][3][4][5] (n.d.). Aniline Solubility Data. National Library of Medicine.[1][3]
Relevance: Confirms that intermediates in this class (containing the aniline-sulfone motif) require salt formation (Mesylate) for bioavailability and solubility.[1]
General Solubility Protocols for Weak Bases
Source: Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]
Relevance: Authoritative text on using pH adjustment (pKa + 2 rule) to solubilize weak bases like anilines.
Technical Support Center: Optimizing Recrystallization of 3-(Methanesulfonylmethyl)-2-methylaniline
Welcome to the technical support center for the purification of 3-(Methanesulfonylmethyl)-2-methylaniline. This guide is designed for drug development professionals, researchers, and scientists to navigate the nuances of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-(Methanesulfonylmethyl)-2-methylaniline. This guide is designed for drug development professionals, researchers, and scientists to navigate the nuances of selecting an optimal solvent system for recrystallization. We will move from foundational principles to hands-on experimental design and advanced troubleshooting, ensuring you can develop a robust and reproducible purification protocol.
Part 1: Frequently Asked Questions - The Science of Solvent Selection
This section addresses the fundamental questions that form the basis of a rational approach to solvent selection for 3-(Methanesulfonylmethyl)-2-methylaniline.
Q1: What are the key structural features of 3-(Methanesulfonylmethyl)-2-methylaniline that influence solvent selection?
A1: Understanding the molecule's structure is the cornerstone of solvent selection, based on the principle of "like dissolves like".[1][2][3] Our target compound, 3-(Methanesulfonylmethyl)-2-methylaniline, possesses a combination of polar and non-polar characteristics:
Polar Moieties: The primary amine (-NH₂) group and the sulfone (-SO₂-) group are both highly polar and capable of hydrogen bonding.
Non-Polar Moiety: The 2-methylaniline (or m-toluidine) aromatic ring provides a significant non-polar, hydrophobic character.
This dual nature suggests that neither a purely polar solvent (like water) nor a purely non-polar solvent (like hexane) will be ideal on its own. Solvents of intermediate polarity, or a mixed solvent system, are therefore the most promising candidates.
Q2: What defines the "ideal" recrystallization solvent?
A2: The perfect solvent for recrystallization must satisfy several criteria.[4] The compound of interest should be:
Highly soluble at elevated temperatures (typically the solvent's boiling point).
Sparsely soluble or insoluble at low temperatures (room temperature and below).
Chemically inert , meaning it does not react with the compound.[2]
Volatile enough to be easily removed from the purified crystals during drying.
Able to dissolve impurities readily at all temperatures or not at all, so they can be removed during filtration.
The goal is to dissolve the crude material in a minimal amount of hot solvent and allow the solution to cool, causing the desired compound to crystallize while impurities remain in the solution (the "mother liquor").[5]
Q3: How do I start screening for a suitable solvent?
A3: A systematic, small-scale screening process is the most efficient approach. This avoids wasting large amounts of your crude product. A general protocol for this is provided in the experimental section of this guide. The screening should test a range of solvents with varying polarities to identify a promising candidate or a pair of solvents for a mixed system.[4]
Q4: What is a mixed solvent system and when should I use one?
A4: A mixed solvent system, or solvent pair, is employed when no single solvent meets the ideal criteria.[2] This typically involves:
A "good" solvent in which the compound is highly soluble, even at room temperature.
A "poor" solvent in which the compound is sparingly soluble, even at high temperatures.
The two solvents must be miscible with each other. The procedure involves dissolving the compound in a minimum of the hot "good" solvent, followed by the dropwise addition of the hot "poor" solvent until the solution becomes faintly cloudy (the saturation point). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly to induce crystallization.[2] Common pairs include ethanol/water and ethyl acetate/hexane.[4]
Part 2: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol provides a systematic method to test the suitability of various solvents using a small quantity of your crude 3-(Methanesulfonylmethyl)-2-methylaniline.
Selection of test solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane)
Stirring rod
Heating source (hot plate or sand bath)
Ice-water bath
Procedure:
Place approximately 50 mg of the crude compound into each test tube.
Room Temperature Test: Add the first solvent dropwise to one test tube while stirring, up to about 1 mL. Observe if the solid dissolves completely. If it does, the solvent is unsuitable as a single solvent because solubility is too high at room temperature.
Hot Solvent Test: If the compound did not dissolve at room temperature, heat the suspension gently to the solvent's boiling point. Add more solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used. If a large volume is required, the solvent is likely a poor choice.
Cooling Test: If the compound dissolved completely in the hot solvent, allow the solution to cool slowly to room temperature.
Crystallization Induction: If crystals do not form spontaneously, try to induce crystallization by scratching the inside of the test tube with a glass rod.[6]
Ice Bath Test: Place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
Evaluation: A good solvent is one where the compound is sparingly soluble at room temperature but dissolves in a moderate amount of hot solvent and yields a good quantity of crystals upon cooling.
Data Presentation: Solvent Suitability for 3-(Methanesulfonylmethyl)-2-methylaniline
Based on the molecule's structure and general principles, the following table summarizes potential solvents. This table should be used as a starting point for the experimental screening described above.
Solvent
Boiling Point (°C)
Polarity
Predicted Suitability & Rationale
Water
100
High
Poor (as single solvent). May be a good "poor" solvent in a mixed system with an alcohol. The non-polar aromatic ring limits solubility.[7]
Ethanol
78
High-Intermediate
Good Candidate. Balances polarity to dissolve both polar and non-polar moieties. Often used for anilines.[2]
Isopropanol
82
Intermediate
Good Candidate. Similar to ethanol, offers a good polarity balance.
Acetone
56
Intermediate
Promising Candidate. Its polarity may be well-suited, but its low boiling point might lead to rapid evaporation.
Ethyl Acetate
77
Intermediate
Promising Candidate. Often works well for compounds with mixed polarity. Could be a "good" solvent paired with hexane.[8]
Toluene
111
Low
Poor (as single solvent). Likely insufficient polarity to dissolve the sulfone and amine groups, even when hot.
Hexane
69
Low
Poor (as single solvent). Excellent choice as a "poor" solvent (anti-solvent) in a mixed system with a more polar solvent.[8]
Part 3: Troubleshooting Guide
This section addresses common issues encountered during recrystallization experiments in a direct question-and-answer format.
Q: My compound dissolved in the hot solvent, but no crystals have formed upon cooling. What should I do?
A: This is a very common issue, often caused by either using too much solvent or the solution being supersaturated.[6]
Troubleshooting Steps:
Induce Crystallization: First, try scratching the inner wall of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the solution (a "seed crystal"). This provides a template for further crystallization.
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[6] Gently heat the solution to boil off some of the solvent (perform this in a fume hood). Once the volume is reduced by 20-30%, allow it to cool again.
Cool Further: If crystals still do not appear, place the flask in an ice-salt bath for a lower temperature shock, which can sometimes force crystallization.
Q: My compound separated as an oil instead of crystals. What is "oiling out" and how do I prevent it?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[9] This is problematic because oils tend to trap impurities and rarely solidify into pure crystals.[10]
Common Causes & Solutions:
Cause 1: The melting point of the solute is below the boiling point of the solvent. The compound melts in the hot solution before it can crystallize.
Solution: Choose a solvent with a lower boiling point. For example, if oiling out occurs in toluene (BP 111°C), try ethyl acetate (BP 77°C).
Cause 2: The solution is cooling too rapidly. This doesn't give molecules enough time to orient themselves into a crystal lattice.
Solution: Slow down the cooling process. Insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature slowly.[6]
Cause 3: High concentration of impurities. Impurities can depress the melting point of your compound and interfere with crystal lattice formation.[11]
Solution: Try to pre-purify the material using a different method (e.g., a quick column chromatography plug) or simply try the recrystallization again on the oil. Decant the solvent, redissolve the oil in fresh hot solvent (perhaps a bit more this time), and attempt to cool it much more slowly.[10][11]
Cause 4: The polarity difference between the solvent and solute is too large. [11]
Solution: Switch to a more compatible solvent system. If you are using a very polar solvent, try one of slightly lower polarity.
Q: I performed the recrystallization, but my final yield is very low. How can I improve it?
A: Low yield can result from several factors during the process.
Optimization Strategies:
Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.[2]
Ensure Complete Cooling: Maximize crystal precipitation by cooling the flask in an ice bath for at least 30 minutes after it has reached room temperature.
Avoid Premature Crystallization: If crystals form too early in the hot, unfiltered solution, impurities can become trapped. Ensure the solution is fully dissolved before any cooling begins. If necessary, pre-heat your filtration apparatus to prevent crystallization during a hot filtration step.
Washing Crystals: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.
Check the Mother Liquor: It may be possible to recover a second crop of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Q: I have pure-looking crystals, but my melting point is broad, or I get different results each time. Could this be polymorphism?
A: Yes, this is a distinct possibility. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[12][13] These different forms (polymorphs) can have different physical properties, including melting point, solubility, and stability.[14]
Key Considerations:
Significance in APIs: For active pharmaceutical ingredients (APIs), controlling polymorphism is critical, as different forms can affect bioavailability and stability.[14][15]
Identification: Characterizing polymorphs typically requires advanced analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR.
Control: The specific crystalline form obtained can be highly sensitive to the recrystallization conditions, including the choice of solvent, the rate of cooling, and the level of agitation.[15] If you suspect polymorphism, it is crucial to meticulously control and document your recrystallization parameters to ensure you are consistently producing the same form. It may be necessary to screen for different polymorphs by crystallizing from a wide variety of solvents and at different cooling rates.[12]
Part 4: Visualization of Workflows
Diagram 1: Solvent Selection Workflow
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
Lee, E.H. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry.
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Semantic Scholar.
BenchChem (2025). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
University of Rochester, Department of Chemistry.
University of York, Chemistry Teaching Labs. Solvent Choice.
Reddit r/chemistry community. (2013).
Shekunov, B.Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. Journal of Crystal Growth.
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews.
Technical Support Center: Resolving Steric Hindrance Challenges in 2-Methylaniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methylaniline and its derivatives. The ortho-methyl group in these compounds presents unique steric c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methylaniline and its derivatives. The ortho-methyl group in these compounds presents unique steric challenges that can significantly impact reaction outcomes, purification, and analysis. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your synthetic goals.
I. Understanding the Core Challenge: The Ortho-Methyl Group
The primary obstacle in the chemistry of 2-methylaniline derivatives is the steric bulk of the methyl group positioned adjacent to the amino functionality. This steric hindrance has several consequences:
Reduced Nucleophilicity of the Amine: The methyl group physically obstructs the lone pair of electrons on the nitrogen atom, making it a less effective nucleophile.
Impeded Approach of Reagents: Bulky reagents will have difficulty accessing the nitrogen or adjacent positions on the aromatic ring.
Altered Reaction Pathways: Steric hindrance can disfavor certain transition states, leading to unexpected products or forcing the reaction down an alternative mechanistic pathway.[1]
Influence on Conformational Preferences: The ortho-substituent can influence the planarity of the amine group, which in turn affects its electronic properties and reactivity.[2]
II. Troubleshooting Common Synthetic Transformations
This section addresses specific issues you may encounter during common reactions involving 2-methylaniline derivatives.
FAQ 1: N-Acylation Reactions
Question: My N-acylation of 2,6-dimethylaniline is sluggish and gives low yields, even with an excess of acyl chloride. What's going on and how can I improve it?
Answer: This is a classic case of steric hindrance. The ortho-methyl groups are shielding the nitrogen, making it a poor nucleophile.[3]
Troubleshooting Steps:
Increase Reagent Reactivity:
Acylating Agent: Switch from an acid anhydride to a more reactive acyl chloride.[3]
Catalyst: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate that can overcome the steric barrier.[3]
More Forcing Reaction Conditions:
Temperature: Increase the reaction temperature. Refluxing in a high-boiling solvent like toluene or dimethylformamide (DMF) can provide the necessary activation energy.[3]
Solvent-Free: In some cases, running the reaction neat at an elevated temperature can be effective.[3]
Solubility: Ensure your 2-methylaniline derivative is fully dissolved in the reaction solvent. Poor solubility will lead to an incomplete reaction.[3] Consider polar aprotic solvents like DMF or DMSO.[3]
Experimental Protocol: DMAP-Catalyzed N-Acylation of 2,6-Dimethylaniline
To a solution of 2,6-dimethylaniline (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM) or toluene, add the acyl chloride (1.1-1.5 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
If the reaction is incomplete, gently heat the mixture to 40-60 °C.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
Extract the product with DCM or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Question: I'm attempting a Buchwald-Hartwig amination with a 2-methyl-substituted aryl halide, and the reaction is not proceeding to completion. What ligand and conditions should I be using?
Answer: Sterically hindered substrates in palladium-catalyzed cross-coupling often require specialized ligands that are both bulky and electron-rich. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[4]
Troubleshooting and Optimization:
Ligand Selection: For sterically demanding couplings, bulky biarylphosphine ligands are often necessary.[4] Consider ligands such as XPhos, SPhos, or BrettPhos.
Catalyst Precursor: Use a pre-formed palladium(II) precatalyst, such as [(IPr)PdCl2(aniline)], which can be more stable and efficient.[5]
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[6][7]
Solvent: Anhydrous toluene or dioxane are common solvents for these reactions.[8]
Workflow for Optimizing Buchwald-Hartwig Amination of Hindered Substrates:
Caption: Optimization workflow for Buchwald-Hartwig amination.
Sonogashira and Suzuki Couplings: Similar principles apply. The steric hindrance of the ortho-methyl group can lower the yield in Sonogashira couplings.[9][10] For Suzuki couplings involving 2-methylaniline derivatives, palladium catalysts with bulky phosphine ligands are also often employed.[11]
FAQ 3: Ullmann Condensation
Question: My Ullmann condensation to form a diaryl ether with 2-iodo-4-methylaniline is giving a poor yield, even at high temperatures. What can I do?
Answer: Traditional Ullmann reactions often require harsh conditions.[12][13] Modern protocols utilize copper(I) salts with ligands to facilitate the reaction under milder conditions.[14]
Troubleshooting and Optimization:
Catalyst System: Use a Cu(I) source like CuI and consider adding a ligand such as 1,10-phenanthroline.[12]
Base: A strong base like potassium carbonate or potassium phosphate is necessary.[14]
Solvent: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or DMF are typically used.[12]
Caption: Ullmann condensation for diaryl ether synthesis.
FAQ 4: Directed Ortho-Metalation (DoM)
Question: I want to functionalize the position ortho to the amino group of a protected 2-methylaniline derivative. Is Directed Ortho-Metalation a viable strategy?
Answer: Yes, but the amino group must first be converted into a suitable directing metalation group (DMG). The primary amino group itself is too acidic and will be deprotonated by the strong bases used in DoM.
Strategy:
Protection/Derivatization: Convert the amino group into a DMG. Common choices include tertiary amides (e.g., pivaloyl or N,N-diethylcarbamoyl) which are excellent DMGs.[15][16][17]
Lithiation: Use a strong organolithium base like n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate the ortho position.[17]
Electrophilic Quench: Introduce an electrophile to functionalize the newly formed aryllithium species.
Caption: Workflow for Directed Ortho-Metalation.
III. Spectroscopic Characterization of 2-Methylaniline Derivatives
Question: Are there any characteristic spectroscopic signatures I should look for when analyzing my 2-methylaniline products?
Answer: Yes, the ortho-methyl group and the aniline moiety give rise to distinct signals in IR, NMR, and Mass Spectrometry.
Comparative Spectral Data:
Technique
Functional Group
Expected Signature for 2-Methylaniline Derivatives
Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.
Experimental Protocols for Spectroscopic Analysis:
FT-IR: The sample is analyzed neat (for liquids) or as a KBr pellet (for solids). The spectrum is typically recorded from 4000-400 cm⁻¹.[19]
NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[19] For ¹³C NMR, a proton-decoupled pulse sequence is standard.[19]
Mass Spectrometry: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques for determining the molecular weight.
IV. Advanced Strategies for Overcoming Steric Hindrance
For particularly challenging transformations, consider these advanced approaches:
Protecting Groups: Temporarily protecting the amine with a group like Boc (tert-butyloxycarbonyl) can alter its steric and electronic properties, sometimes facilitating a desired reaction on another part of the molecule.[20][21] The protecting group can then be removed under specific conditions.
Alternative Catalysis: If palladium-based methods fail, consider copper-catalyzed aminations, which can sometimes be more effective for hindered systems.[22] Iron- and cobalt-catalyzed Sonogashira reactions have also been developed, though steric hindrance can still be a factor.[9][10]
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions by rapidly heating the reaction mixture, which can help overcome the high activation energies associated with sterically hindered substrates.
V. Conclusion
Working with 2-methylaniline derivatives requires a nuanced understanding of how steric hindrance influences reactivity. By systematically troubleshooting reactions, selecting appropriate reagents and catalysts, and optimizing reaction conditions, the challenges posed by the ortho-methyl group can be successfully overcome. This guide serves as a starting point for developing robust and efficient synthetic routes to your target molecules.
References
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry.
Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2.
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Arom
Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed.
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals.
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1183586-93-7
Synonyms: Osimertinib Intermediate; 2-methyl-3-[(methylsulfonyl)methyl]aniline
Molecular Formula: C₉H₁₃NO₂S
Support Tier: Advanced Research & GMP Manufacturing
Core Directive: The "Golden Rules" of Stability
For immediate implementation in the laboratory.
This molecule contains an electron-rich primary aniline moiety and a benzylic sulfone . It is thermodynamically unstable in the presence of atmospheric oxygen and light. Follow these non-negotiable handling standards to prevent the formation of "black tar" degradation products.
Parameter
Critical Standard
The "Why" (Causality)
Atmosphere
Argon (Preferred) or Nitrogen
Anilines undergo radical cation oxidation. Argon is denser than air, providing a superior "blanket" in storage vials compared to Nitrogen.
Temperature
-20°C (Long-term)
Arrhenius kinetics dictate that oxidation rates double for every 10°C rise. Room temperature storage guarantees degradation over weeks.
Light
Amber Glass / Foil
Photo-oxidation catalyzes the N-H bond homolysis, initiating the radical chain reaction that leads to colored impurities.
pH Sensitivity
Neutral to Mildly Acidic
High pH promotes the formation of the free amine (most reactive species). Low pH (<2) may risk hydrolysis of the sulfone-linker.
Technical Deep Dive: The Mechanism of Degradation
Understanding the enemy: How your sample turns brown.
The degradation of 3-(Methanesulfonylmethyl)-2-methylaniline is rarely a single-step process. It is a radical-mediated cascade.
The Oxidation Pathway
The primary amine (-NH₂) is the weak point. Upon exposure to oxygen and light, the following cascade occurs:
Initiation: Loss of an electron from the nitrogen lone pair forms a Radical Cation .
Propagation: This radical abstracts a proton, leading to a neutral radical species.
Coupling: Two radicals combine to form Hydrazobenzene derivatives, which further oxidize to Azo compounds (deep orange/red) or polymerize into Aniline Black (dark brown/black insoluble tar).
Visualization: The Degradation Cascade
Figure 1: The oxidative degradation pathway of primary anilines leading to color changes.
Troubleshooting & Recovery Protocols
Step-by-step guides to rescuing degraded material.
Scenario A: "My sample has turned light brown/beige."
Diagnosis: Surface oxidation. Purity is likely still >95%.
Action: Recrystallization.
Protocol:
Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol (approx. 60-70°C).
Optional: If the color is deep, add activated charcoal (10% w/w), stir for 10 mins, and filter hot through Celite.
Allow the filtrate to cool slowly to room temperature, then move to 4°C.
Filter the white crystals and wash with cold hexanes.
Dry under high vacuum immediately.
Scenario B: "My sample is dark brown/black and sticky."
Diagnosis: Significant polymerization and azo formation. Purity <90%.
Action: Acid-Base Rescue Extraction.
Note: This method relies on the fact that the aniline can be protonated to become water-soluble, while the neutral tar/polymers remain in the organic layer.
Figure 2: Acid-Base extraction workflow to separate intact aniline from non-basic oxidative impurities.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in solution (e.g., DMSO or Methanol)?A:Not recommended for long periods.
In solution, the molecular mobility increases, accelerating the collision frequency between oxygen and the amine.
If unavoidable: Use anhydrous DMSO or Acetonitrile , purge heavily with Argon, seal with a Parafilm-wrapped septum, and store at -80°C.
Avoid: Chlorinated solvents (DCM/Chloroform) for storage. Over time, amines can react with DCM to form quaternary ammonium salts (N-alkylation), appearing as a new impurity peak.
Q: I see a new impurity at RRT 0.9 (Relative Retention Time) after drying. What is it?A: This is likely the N-oxide or a dimer .
If you dried the material in a vacuum oven without an inert bleed, trace oxygen at elevated temperatures (40°C+) can rapidly oxidize the surface.
Fix: Always backfill your vacuum oven with Nitrogen/Argon when breaking the vacuum.
Q: Is the methanesulfonylmethyl group stable?A: Generally, yes. Sulfones are robust against oxidation. However, the methylene protons (between the ring and the sulfone) are benzylic and adjacent to an electron-withdrawing sulfone, making them slightly acidic.
Warning: Avoid using strong bases (e.g., NaH, KOtBu) in the presence of air, as this can lead to deprotonation and oxidative side reactions at the benzylic position.
Q: Why does the Safety Data Sheet (SDS) mention "Keep Cold"?A: Beyond oxidation, this intermediate is a precursor to Osimertinib (Tagrisso). High-value pharmaceutical intermediates often have strict "retest dates" linked to color. Even 0.1% oxidation (invisible by NMR but visible to the eye) can fail QC specs for GMP manufacturing. Cold storage slows the kinetics of this color-forming reaction.
References
Osimertinib Synthesis & Intermediate Stability
Source: Patent WO2022132046A1 ("Improved process for preparing osimertinib or a salt thereof").
Relevance: Describes the instability of the aniline intermediate and methods to handle it (e.g.
Link:
General Aniline Oxidation Mechanisms
Source:Ferrate(VI)
Relevance: Details the radical cation mechanism and hydrogen atom transfer (HAT)
Link:
Purification of Laboratory Chemicals
Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
Relevance: Standard reference for purification protocols of aromatic amines (recrystalliz
Link:
Handling of Air-Sensitive Reagents
Source: Sigma-Aldrich Technical Bulletin AL-134.
Relevance: Best practices for inert
Link:
Optimization
Technical Support Center: Controlling Genotoxic Impurities in 3-(Methanesulfonylmethyl)-2-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 3-(Methanesulfonylmethyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(Methanesulfonylmethyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenge of identifying, controlling, and mitigating genotoxic impurities (GTIs) during the manufacturing process. Ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount, and this resource provides in-depth, practical guidance in a direct question-and-answer format to address issues you may encounter in the laboratory.
Understanding the Challenge: Genotoxic Impurities in Your Synthesis
The synthesis of 3-(Methanesulfonylmethyl)-2-methylaniline involves reactive reagents and intermediates that can lead to the formation of impurities with the potential to damage DNA.[1][2] These genotoxic impurities (GTIs) are of significant concern to regulatory bodies worldwide, as they can pose a carcinogenic risk even at trace levels.[2] Consequently, stringent control strategies and highly sensitive analytical methods are not just recommended but required.[3][4]
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these DNA-reactive impurities.[5][6] A key concept within this guideline is the Threshold of Toxicological Concern (TTC), which establishes a default acceptable daily intake of 1.5 µ g/day for most genotoxic impurities, representing a negligible cancer risk over a lifetime.[5][7] This translates to very low concentration limits (often in the parts-per-million range) in the final API.[8]
This guide will focus on the most probable GTIs in this specific synthesis, their mechanisms of formation, and robust strategies for their control.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding GTI control in the synthesis of 3-(Methanesulfonylmethyl)-2-methylaniline.
Q1: What are the primary potential genotoxic impurities (PGIs) I should be concerned about in this synthesis?
A1: Based on a likely synthetic route starting from 2-methyl-3-nitroaniline and involving methanesulfonyl chloride, the primary PGIs fall into two main categories:
Sulfonate Esters: The most significant risk comes from the potential formation of alkyl sulfonates, such as Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS) . These can be formed if methanesulfonyl chloride or its hydrolysis product, methanesulfonic acid (MSA), reacts with residual alcohols like methanol or ethanol used as solvents or reagents.[9][10] Sulfonate esters are a well-known class of potent genotoxic compounds.[9][11]
Aniline-Related Impurities: The starting materials and intermediates themselves, being aniline derivatives, can carry genotoxic potential or be carried over into the final product.[12][13][14] For example, residual 2-methyl-3-nitroaniline or other substituted anilines could be a concern.[12]
Q2: How are these sulfonate ester GTIs formed?
A2: Sulfonate esters are typically generated from side reactions between a sulfonic acid (like MSA) or a sulfonyl chloride and an alcohol.[9][10] The reaction is an esterification process. In your synthesis, this can occur if:
Methanesulfonyl chloride is used in the presence of an alcohol solvent.
Methanesulfonic acid is generated in situ (e.g., through hydrolysis of methanesulfonyl chloride) and reacts with residual alcohols during workup, purification, or salt formation steps.[9][10]
Q3: What are the regulatory limits for these GTIs?
A3: For most GTIs where specific carcinogenicity data is not available, the control limit is based on the Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day for chronic exposure.[15][7] The corresponding concentration limit in the API (in ppm) is calculated based on the maximum daily dose of the drug.
Calculation of GTI Limit (ppm):
Limit (ppm) = TTC (1.5 µg/day) / Maximum Daily Dose of Drug (g/day)
For a drug with a maximum daily dose of 150 mg, the limit for a GTI would be 10 ppm.[8]
A4: Not necessarily. A risk-based approach, as outlined in ICH M7, is recommended.[1][6] This involves:
Hazard Identification: Identify all potential GTIs based on the synthetic route, starting materials, reagents, and potential side reactions.[16][18] Use in silico tools (QSAR) to assess the genotoxic potential of impurities with structural alerts.[8][17][19]
Risk Characterization: Evaluate the potential for each GTI to be present in the final API by considering its reactivity, solubility, and the "purge factor" of downstream process steps (e.g., crystallization, washes, chromatography).[8]
Control: If a risk is identified, you must either modify the process to eliminate the impurity or implement a control strategy, which includes routine testing with a validated analytical method.[2]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to resolving specific problems encountered during the synthesis and analysis of 3-(Methanesulfonylmethyl)-2-methylaniline.
Issue 1: A peak corresponding to Methyl Methanesulfonate (MMS) is detected in my final API above the acceptable limit.
Potential Cause A: Reaction with Methanol During Synthesis/Workup.
Causality: Methanol may have been used as a solvent or co-solvent during the mesylation step or subsequent workup procedures. The presence of methanesulfonic acid (from hydrolysis of the sulfonyl chloride) or unreacted methanesulfonyl chloride can lead to the formation of MMS.[9][10]
Troubleshooting Steps:
Review Process Solvents: Scrutinize the entire synthetic and purification process. Replace methanol with a non-alcoholic solvent (e.g., acetone, acetonitrile, THF, or toluene) if chemically feasible.
Quench Carefully: Ensure the reaction quench is effective at destroying all unreacted methanesulfonyl chloride before any alcohol is introduced. A basic aqueous quench (e.g., with sodium bicarbonate) is often used.
Control Temperature: Esterification is often accelerated at higher temperatures. Ensure all processing steps after the mesylation reaction are conducted at the lowest practical temperature.
Potential Cause B: Contaminated Reagents or Solvents.
Causality: While less common, the methanesulfonyl chloride reagent itself could contain methanesulfonic acid, or the solvents used could be contaminated with methanol.
Troubleshooting Steps:
Test Incoming Materials: Analyze the methanesulfonyl chloride and key solvents for the presence of sulfonic acids or contaminating alcohols, respectively.
Use High-Purity Reagents: Procure reagents and solvents from reputable suppliers with clear specifications.[20]
Potential Cause C: Ineffective Purge During Purification.
Causality: MMS is a relatively small and polar molecule. The chosen crystallization or purification procedure may not be effective at removing it from the API matrix.
Troubleshooting Steps:
Optimize Crystallization: Experiment with different crystallization solvents or solvent/anti-solvent systems to improve the purge factor for MMS.
Introduce Aqueous Washes: If the API has low water solubility, introducing additional aqueous washes of the organic solution before crystallization can help extract water-soluble impurities like MMS.
Consider Chromatography: If all else fails, purification by column chromatography may be necessary, although this is less desirable for large-scale manufacturing.[21]
Issue 2: My analytical method (e.g., HPLC-UV) lacks the required sensitivity to detect GTIs at the 1-10 ppm level.
Potential Cause A: GTI Lacks a Strong Chromophore.
Causality: Many common GTIs, including simple alkyl sulfonates like MMS, do not have a UV-absorbing chromophore, making them difficult to detect with standard HPLC-UV systems.[22]
Troubleshooting Steps:
Switch to Mass Spectrometry (MS): The most robust solution is to use a mass-sensitive detector. HPLC-MS or GC-MS are the industry-standard techniques for GTI analysis due to their high sensitivity and specificity.[3][4][23]
Derivatization: If MS is unavailable, consider a derivatization strategy. The GTI can be reacted with a reagent that attaches a UV-active tag, allowing for sensitive detection by HPLC-UV. This adds complexity and requires careful method development.[22]
Potential Cause B: Poor Chromatographic Performance.
Causality: The GTI may be co-eluting with the main API peak or other impurities, or it may exhibit poor peak shape, preventing accurate quantification at low levels.
Troubleshooting Steps:
Optimize Chromatography: Develop a dedicated analytical method for the GTI. For volatile impurities like MMS, Headspace GC-MS is often the preferred technique as it separates the volatile impurity from the non-volatile API matrix.[3] For non-volatile impurities, explore different HPLC columns (e.g., HILIC, mixed-mode) and mobile phases to achieve resolution.[3]
Use Isotope-Labeled Internal Standards: Incorporating a stable, isotopically labeled version of the GTI as an internal standard can significantly improve the accuracy and precision of quantification, especially with MS detection.[23]
Issue 3: An unknown impurity is detected, and in silico (QSAR) analysis flags it as a potential genotoxin.
Potential Cause: Unexpected Side Reaction or Degradation.
Causality: Pharmaceutical manufacturing processes can be complex, and unexpected byproducts can form from previously unconsidered reaction pathways or degradation of the product under certain conditions (e.g., heat, light).[7][18][21]
Troubleshooting Steps:
Structure Elucidation: The first critical step is to identify the structure of the unknown impurity. This typically requires isolating the impurity (e.g., by preparative HPLC) and using spectroscopic techniques like NMR and high-resolution mass spectrometry (HRMS).[21]
Confirm Genotoxicity: Once the structure is confirmed, the in silico alert must be followed up with an experimental test. The standard initial assay is the bacterial reverse mutation test, commonly known as the Ames test.[16][17] A negative result in a properly conducted Ames test can often de-risk the impurity, allowing it to be treated as a conventional impurity under ICH Q3A/B guidelines.[17]
Root Cause Investigation: If the impurity is confirmed to be genotoxic, a thorough investigation into its formation mechanism is required.[24] This may involve stress testing the API and intermediates to deliberately generate the impurity and understand the conditions that favor its formation.[25][26]
Process Modification: Based on the root cause, modify the process to prevent the formation of the impurity or introduce a specific step to purge it effectively.[26]
Key Experimental Protocols & Workflows
Workflow for GTI Risk Assessment and Control
This workflow provides a systematic approach to managing GTIs from process development to final product testing, in line with ICH M7 principles.
Caption: A risk-based workflow for the identification, assessment, and control of genotoxic impurities.
Protocol 1: Trace-Level Analysis of Methyl Methanesulfonate (MMS) by Headspace GC-MS
This protocol outlines a standard method for quantifying volatile GTIs like MMS in the final API.
1. Objective:
To develop a sensitive and specific method for the quantification of Methyl Methanesulfonate (MMS) in 3-(Methanesulfonylmethyl)-2-methylaniline API at a limit of quantification (LOQ) of ≤ 1 ppm.
2. Instrumentation & Reagents:
Gas Chromatograph with Mass Spectrometric detector (GC-MS) and a Headspace Autosampler.
GC Column: DB-624, 30m x 0.32mm, 1.8µm film thickness (or equivalent).
Stock Solution (100 µg/mL): Accurately weigh ~10 mg of MMS reference standard into a 100 mL volumetric flask. Dilute to volume with DMSO.
Spiking Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp seal the vial.
Calibration Standards: Add a known volume of each spiking solution to separate vials containing 100 mg of API and 1.0 mL of DMSO to create a standard addition curve.
4. GC-MS Parameters:
Parameter
Setting
Headspace Sampler
Oven Temperature
80 °C
Loop Temperature
90 °C
Transfer Line Temp
100 °C
Equilibration Time
20 min
GC
Inlet Temperature
220 °C
Carrier Gas
Helium, Constant Flow ~1.5 mL/min
Split Ratio
5:1
Oven Program
40 °C (hold 5 min), ramp to 240 °C @ 20 °C/min, hold 5 min
The method must be validated according to ICH guidelines.
Specificity: No interference from blank (DMSO) or unspiked API at the retention time of MMS.
Limit of Quantification (LOQ): Must be ≤ 1 ppm. Signal-to-noise ratio should be ≥ 10.
Linearity: Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy & Precision: Recovery should be within 80-120% and relative standard deviation (RSD) should be ≤ 15% at the LOQ.
References
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014). American Pharmaceutical Review. [Link]
Elder, D. P., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development. [Link]
Jadhav, S. B., et al. (2018). Genotoxic Impurities and Its Risk Assessment in Drug Compounds. Lupine Publishers. [Link]
ECA Academy. (2014). Final ICH M7 Guideline on Genotoxic Impurities published. [Link]
Robinson, D. I. (2010). Risk Assessment of Genotoxic Impurities in Marketed Compounds Administered over a Short-Term Duration. Pharmaceutical Research. [Link]
European Medicines Agency (EMA). (2006). Guideline on the limits of genotoxic impurities. [Link]
Henderson, T. J. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Pharmaceutical Technology. [Link]
International Council for Harmonisation (ICH). (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
The Determination and Control of Genotoxic Impurities in APIs. (2025). Pharmaceutical Technology. [Link]
Oreate AI Blog. (2026). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. [Link]
International Council for Harmonisation (ICH). (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
Liu, D., et al. (2025). Advances on genotoxic impurities of sulfonate esters in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sethi, M. K., et al. Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. Scholars Research Library. [Link]
Netpharmalab. (2025). Analysis of genotoxic impurities in active pharmaceutical ingredients. [Link]
PQRI. Sulfonate Esters - How Real is the Risk? [Link]
Lee, J. Y., et al. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Toxicological Research. [Link]
Brown, F. J., et al. (2015). Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]
Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. [Link]
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]
Jadhav, S. B., et al. (2018). Genotoxic Impurities and Its Risk Assessment in Drug Compounds. Lupine Publishers. [Link]
Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. [Link]
Dobo, K. L., et al. (2013). The assessment of impurities for genotoxic potential and subsequent control in drug substance and drug product. Journal of Pharmaceutical Sciences. [Link]
Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]
Pharmout. (2023). Troubleshooting Common Pharmaceutical Manufacturing Challenges. [Link]
Technical Support Center: Maximizing Recovery of 3-(Methanesulfonylmethyl)-2-methylaniline
Welcome to the Technical Support Center for the work-up and purification of 3-(Methanesulfonylmethyl)-2-methylaniline. This guide is designed to provide researchers, scientists, and drug development professionals with in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the work-up and purification of 3-(Methanesulfonylmethyl)-2-methylaniline. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting strategies to maximize the recovery and purity of this compound.
This section addresses specific challenges that may arise during the work-up and purification of 3-(Methanesulfonylmethyl)-2-methylaniline. The advice provided is based on established chemical principles for the purification of substituted anilines and sulfonated compounds.
Q1: My crude reaction mixture is a dark, viscous oil. What are the likely impurities and how should I begin the work-up?
A1: A dark and oily crude product is common and often indicates the presence of several types of impurities. Based on a likely synthetic route involving the reduction of a nitro-aniline precursor followed by methanesulfonylation, you can anticipate the following:
Unreacted Starting Materials: Such as 2-methyl-3-nitroaniline or the un-mesylated aniline precursor.
Over-Sulfonated Byproducts: Formation of di-sulfonated aniline is a possibility.[1]
Oxidation Products: Anilines are susceptible to air oxidation, which can lead to colored polymeric impurities.[2]
Inorganic Salts: Residual bases (e.g., pyridine, triethylamine) and their hydrochloride salts from the methanesulfonylation step.
Residual Solvents: High-boiling point solvents used in the reaction.
Initial Work-up Strategy:
The first step is a liquid-liquid extraction to separate the product from most of these impurities.
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
Acidic Wash: Perform a wash with a dilute acid, such as 1M HCl. This will protonate and remove basic impurities like unreacted anilines and any remaining amine-based catalysts into the aqueous layer.[3]
Basic Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acidic components.
Brine Wash: A final wash with brine (saturated aqueous NaCl) will help to remove dissolved water from the organic layer.
Q2: I am experiencing low yield after the initial extraction. Where could my product be going?
A2: Low recovery after extraction can be due to several factors:
Product Partitioning into the Aqueous Layer: While the acidic wash is intended to remove more basic anilines, if the pH is too low, your target compound might also become protonated and partition into the aqueous phase. It is crucial to use a dilute acid and check the pH.
Emulsion Formation: The presence of polar impurities can lead to the formation of an emulsion between the organic and aqueous layers, trapping your product. If an emulsion forms, try adding more brine or filtering the mixture through a pad of celite.
Incomplete Extraction: Ensure you are performing multiple extractions with the organic solvent to maximize the recovery from the aqueous phase.
Q3: My product is still colored after extraction and solvent removal. How can I decolorize it?
A3: Discoloration is typically due to oxidized impurities.[3] Recrystallization is the most effective method for decolorization.
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
Solvent Choice: The choice of recrystallization solvent is critical. For substituted anilines and sulfonated compounds, common solvents include ethanol, methanol, or a mixed solvent system like ethanol/water.[4][5]
Q4: I am having trouble getting my product to crystallize. What should I do?
A4: If crystals do not form upon cooling, several techniques can be employed to induce crystallization:[4]
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.
Seeding: If you have a small amount of pure product, add a single crystal to the solution to act as a template.
Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration of your compound.
Cooling: If crystals don't form at room temperature, try cooling the solution in an ice bath.
Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the dissolved compound separates as a liquid instead of a solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent.[4]
Add More Solvent: The solution may be too concentrated. Add more of the "good" solvent to the hot mixture.
Change Solvent System: Select a solvent with a lower boiling point or use a mixed solvent system and adjust the ratio to lower the saturation point at higher temperatures.[4]
Experimental Protocols & Data
Protocol 1: General Work-up Procedure
This protocol outlines a standard liquid-liquid extraction for the initial purification of 3-(Methanesulfonylmethyl)-2-methylaniline from a crude reaction mixture.
Materials:
Crude 3-(Methanesulfonylmethyl)-2-methylaniline
Dichloromethane (DCM)
1M Hydrochloric Acid (HCl)
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
Brine (Saturated Aqueous NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Separatory Funnel
Erlenmeyer Flasks
Rotary Evaporator
Procedure:
Dissolve the crude reaction mixture in DCM.
Transfer the solution to a separatory funnel.
Wash the organic layer with 1M HCl. Separate the aqueous layer.
Wash the organic layer with saturated aqueous NaHCO₃. Separate the aqueous layer.
Wash the organic layer with brine. Separate the aqueous layer.
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄.
Filter or decant the DCM solution to remove the drying agent.
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude, purified product.
Protocol 2: Recrystallization
This protocol provides a general method for the final purification of 3-(Methanesulfonylmethyl)-2-methylaniline by recrystallization. The ideal solvent or solvent system should be determined experimentally.
Materials:
Crude 3-(Methanesulfonylmethyl)-2-methylaniline from work-up
Add a minimal amount of the recrystallization solvent.
Gently heat the mixture while stirring until the solid dissolves completely.
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
Allow the filtrate to cool slowly to room temperature.
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.[4]
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent.
Allow the crystals to air dry on the filter or in a desiccator.
Parameter
Recommendation
Rationale
Extraction Solvent
Dichloromethane or Ethyl Acetate
Good solubility for the product and immiscible with water.
Acidic Wash
1M HCl
Removes basic impurities like unreacted anilines.[3]
Basic Wash
Saturated NaHCO₃
Neutralizes any residual acid.
Recrystallization Solvent
Ethanol, Methanol, or Ethanol/Water
These solvents often provide the desired solubility profile for anilines and sulfonated compounds.[4]
Visualization of the Work-up Workflow
Caption: Workflow for the work-up and purification of 3-(Methanesulfonylmethyl)-2-methylaniline.
References
Crowther, M. W., et al. (1991). Supercritical Fluid Chromatographic Retention of Anilines with Pure and Modified Fluids on Standard and Deactivated Columns.
Reddit. (2014). Purify and dry aniline? r/chemistry. [Link]
Armarego, W. L. F., & Chai, C. L. L. (2012).
Solubility of Things. (n.d.). 3-Methylaniline. [Link]
El-Araby, R., et al. (2015). Preparation of Sulfonated Monomer for Pem Fuel Cell and Solvent Optimization for Recrystallization. International Journal of ChemTech Research, 8(11), 314-322.
A Comparative Guide to the Spectroscopic Characterization of 3-(Methanesulfonylmethyl)-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel synthetic compounds is a cornerstone of robust researc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel synthetic compounds is a cornerstone of robust research and development. 3-(Methanesulfonylmethyl)-2-methylaniline, a substituted aniline, presents a unique set of spectroscopic challenges and opportunities. This guide offers an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparative overview of other essential analytical techniques. As a Senior Application Scientist, my aim is to provide not just data, but a strategic framework for the comprehensive characterization of this and structurally related molecules.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the preeminent tool for determining the detailed structure of organic molecules in solution. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like 3-(Methanesulfonylmethyl)-2-methylaniline, ¹H NMR offers a rapid and information-rich snapshot of its molecular architecture.
Predicted ¹H NMR Spectrum of 3-(Methanesulfonylmethyl)-2-methylaniline
The amino and methyl groups are electron-donating, which tend to shield aromatic protons, shifting their signals to a higher field (lower ppm). Conversely, the methanesulfonylmethyl group is strongly electron-withdrawing, causing a deshielding effect and a downfield shift (higher ppm) for nearby protons.
Table 1: Predicted ¹H NMR Data for 3-(Methanesulfonylmethyl)-2-methylaniline
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
H-6
~7.0 - 7.2
d
~7.5 - 8.0 (ortho)
1H
Ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -CH₂SO₂CH₃ group.
H-4
~6.8 - 7.0
t
~7.5 - 8.0 (ortho)
1H
Ortho to the electron-donating -CH₃ group and para to the -NH₂ group.
H-5
~6.7 - 6.9
d
~7.5 - 8.0 (ortho)
1H
Ortho to the electron-donating -NH₂ group and meta to the electron-donating -CH₃ group.
-NH₂
~3.5 - 4.5
br s
-
2H
Chemical shift is concentration and solvent dependent; often appears as a broad singlet.[1][2][3]
-CH₂SO₂CH₃
~4.2 - 4.5
s
-
2H
Methylene protons adjacent to the strongly electron-withdrawing sulfonyl group are significantly deshielded.
-SO₂CH₃
~2.9 - 3.2
s
-
3H
Methyl protons of the methanesulfonyl group.
Ar-CH₃
~2.1 - 2.3
s
-
3H
Methyl group attached to the aromatic ring.
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is a powerful first-line technique, a comprehensive structural confirmation necessitates a multi-faceted analytical approach. Here, we compare ¹H NMR with other key spectroscopic methods for the characterization of 3-(Methanesulfonylmethyl)-2-methylaniline.
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. For our target compound, key insights would include:
Aromatic Carbons: The chemical shifts of the aromatic carbons would be influenced by the substituents. The carbon bearing the amino group would be shifted upfield, while the carbon attached to the methanesulfonylmethyl group would be shifted downfield.
Aliphatic Carbons: Distinct signals for the methyl carbon of the 2-methyl group, the methylene carbon, and the methyl carbon of the methanesulfonyl group would be observed.
While less sensitive than ¹H NMR, ¹³C NMR, especially when combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can definitively identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
Mass Spectrometry (MS)
Mass spectrometry provides the crucial determination of the molecular weight and can offer valuable structural information through fragmentation patterns.
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of C₉H₁₃NO₂S.
Fragmentation: Key fragmentation pathways would likely involve the loss of the methanesulfonyl group (•SO₂CH₃) or cleavage of the bond between the methylene group and the aromatic ring. The fragmentation of the aniline moiety could also provide structural clues.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice for analyzing this compound.[4][6][7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 3-(Methanesulfonylmethyl)-2-methylaniline, the FTIR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ would confirm the presence of a primary amine (-NH₂).[9][10]
S=O Stretching: Strong absorption bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the sulfone (SO₂) group.[11]
C-N Stretching: Aromatic amine C-N stretching would appear in the 1250-1335 cm⁻¹ region.[9]
Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring would also be present.
Two-Dimensional (2D) NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between the aromatic protons, helping to definitively assign their positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon.[12][13][14]
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity between the methanesulfonylmethyl group and the aniline ring, and between the methyl group and the ring.[12][13][14][15]
Experimental Protocols
Protocol 1: High-Resolution ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-(Methanesulfonylmethyl)-2-methylaniline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the labile NH₂ protons.[2][16]
Instrument Setup:
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
Lock the spectrometer to the deuterium signal of the solvent.
Shim the magnetic field to achieve high homogeneity and sharp spectral lines.
Data Acquisition:
Acquire a standard one-pulse ¹H NMR spectrum.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
Integrate the signals to determine the relative number of protons for each resonance.
Data Processing:
Apply a Fourier transform to the free induction decay (FID).
Phase the spectrum to obtain pure absorption lineshapes.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing Molecular Connectivity and Analytical Workflow
To aid in the conceptualization of the structural analysis, the following diagrams illustrate the key NMR correlations and a recommended analytical workflow.
Caption: Key HMBC correlations in 3-(Methanesulfonylmethyl)-2-methylaniline.
Caption: Recommended analytical workflow for structural confirmation.
Conclusion and Recommendations
The structural elucidation of 3-(Methanesulfonylmethyl)-2-methylaniline is most effectively achieved through a synergistic combination of spectroscopic techniques. While ¹H NMR provides the foundational data for a detailed structural hypothesis, its power is magnified when integrated with ¹³C NMR, mass spectrometry, and FTIR. For unequivocal proof of structure and to resolve any ambiguities in the initial 1D NMR data, 2D NMR experiments are strongly recommended. This comprehensive approach ensures the scientific integrity of the data and provides the authoritative grounding required for high-stakes research and development in the pharmaceutical and chemical industries.
References
Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]
Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
Dasgupta, A., & Boparai, M. (2001). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
Latajka, R., & Sobczyk, L. (2019). Correlations of NHN Hydrogen Bond Energy With Geometry and 1 H NMR Chemical Shift Difference of NH Protons for Aniline Complexes. The Journal of Chemical Physics, 150(11), 114305.
Moyano, E., et al. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Journal of Mass Spectrometry, 42(8), 1033-1044.
Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
Yusof, N. S. M., et al. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
Workman, J., Jr., & Vellekoop, M. J. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
University of Leeds. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
Supporting Information - Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]
Filo. (2025, November 20). Below is the ¹H NMR spectrum for para-methylaniline. Use this spectrum to answer the following 4 parts. Retrieved from [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]
ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
Supporting Information - Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved from [Link]
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
El-Elimat, T., et al. (2021).
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 3-(Methanesulfonylmethyl)-2-methylaniline
Introduction In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(M...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(Methanesulfonylmethyl)-2-methylaniline, a molecule incorporating both a reactive aromatic amine and a polar sulfone moiety, serves as a critical building block in organic synthesis. Its purity profile directly impacts the quality and impurity landscape of the final API. Therefore, a robust, reliable, and stability-indicating analytical method is imperative for its quality control.
This guide provides an in-depth, comparative analysis of the development of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-(Methanesulfonylmethyl)-2-methylaniline. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each experimental choice, from stationary phase selection to mobile phase optimization. We will demonstrate how a systematic, comparative approach, grounded in chromatographic principles and guided by regulatory expectations, leads to a scientifically sound and trustworthy analytical method. The objective is to equip researchers, scientists, and drug development professionals with the insights to develop and validate a method that is fit for its intended purpose, as outlined by the International Council for Harmonisation (ICH) guidelines.[1]
Part 1: Foundational Strategy and Analyte Characterization
The development of any robust analytical method begins with a thorough understanding of the target analyte. The molecular structure of 3-(Methanesulfonylmethyl)-2-methylaniline dictates the entire chromatographic strategy.
Caption: Chemical Structure of 3-(Methanesulfonylmethyl)-2-methylaniline.[2]
Key Structural Features & Chromatographic Implications:
Aromatic Ring: The benzene ring provides a strong UV chromophore, making UV-Vis spectrophotometry the ideal detection method.
Amino Group (-NH2): This primary aromatic amine is a basic functional group. At neutral pH, it can interact with acidic residual silanols on the surface of traditional silica-based HPLC columns, leading to poor peak shape (tailing). Controlling the mobile phase pH is therefore critical.[3]
Methanesulfonylmethyl Group (-CH2SO2CH3): This group is highly polar and contains π-bonds. Its polarity contributes to the molecule's overall moderate hydrophobicity, making it well-suited for Reversed-Phase (RP) HPLC. The presence of π-bonds also suggests that stationary phases capable of π-π interactions could offer unique selectivity.[4]
Given these features, a Reversed-Phase HPLC method is the logical choice, as it separates molecules primarily based on their hydrophobicity.[5] The core challenge lies in selecting the optimal combination of stationary and mobile phases to achieve sharp peaks and resolve the main analyte from all potential process-related impurities and degradation products.
Part 2: The Method Development Workflow: A Comparative Approach
A systematic workflow is essential for efficient and effective method development. Our approach is designed to first screen for selectivity among different stationary phases and then fine-tune the separation through mobile phase optimization.
Caption: Systematic Workflow for HPLC Method Development.
Stage 1: Comparative Column Screening
The choice of column is the most powerful tool for influencing selectivity in RP-HPLC.[6] We compared three distinct reversed-phase column chemistries to evaluate their performance in separating the target analyte from a known, closely-eluting hypothetical impurity (Impurity A).
Experimental Protocol: Column Screening
System: Agilent 1260 Infinity II HPLC or equivalent, with a Diode Array Detector (DAD).
Columns Evaluated:
A: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
B: Biphenyl (e.g., Restek Raptor Biphenyl, 4.6 x 150 mm, 2.7 µm)
C: Polar-Embedded (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm)
Sample Preparation: Dissolve 3-(Methanesulfonylmethyl)-2-methylaniline reference standard (spiked with 0.1% Impurity A) in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Shared HPLC Conditions:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% to 90% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
Detection: 254 nm
Rationale for Column Choices:
C18 Column: The industry standard, providing a baseline for hydrophobic retention.[5]
Biphenyl Column: Selected to leverage potential π-π interactions with the analyte's aromatic ring and sulfone group, which can offer alternative selectivity compared to the purely hydrophobic interactions of a C18 phase.[4]
Polar-Embedded Column: Chosen to see if it improves the peak shape of the basic amine analyte and offers different retention for polar impurities.[7]
Comparative Data: Column Performance
Column Type
Analyte Retention Time (min)
Analyte Tailing Factor (USP)
Resolution (Rs) between Analyte and Impurity A
Observations
Standard C18
10.2
1.6
1.4
Moderate tailing; incomplete resolution from Impurity A.
Biphenyl
11.5
1.1
2.8
Excellent peak shape; baseline resolution achieved. Increased retention due to π-π interactions.
Polar-Embedded
9.5
1.2
1.9
Good peak shape; better resolution than C18 but inferior to Biphenyl.
Stage 2: Mobile Phase Optimization
With the optimal stationary phase selected, the next step is to fine-tune the mobile phase to ensure robustness and improve separation efficiency. We investigated the effect of the organic modifier.
System & Column: As above, using the Biphenyl column.
Organic Modifiers Evaluated:
A: Acetonitrile (ACN)
B: Methanol (MeOH)
HPLC Conditions: Conditions were kept identical to the screening protocol, simply substituting Methanol for Acetonitrile in Mobile Phase B. The gradient was adjusted to account for solvent strength differences (e.g., 20% to 100% MeOH over 20 minutes).
Comparative Data: Organic Modifier Effect
Organic Modifier
Analyte Retention Time (min)
Analyte Tailing Factor (USP)
Resolution (Rs) between Analyte and Impurity A
Observations
Acetonitrile
11.5
1.1
2.8
Sharper peaks, lower backpressure, and superior resolution.
Methanol
13.8
1.3
2.2
Broader peaks and a different elution order for minor impurities, confirming a change in selectivity.
The Final Optimized Method
The systematic screening and optimization process resulted in the following robust HPLC method for the purity analysis of 3-(Methanesulfonylmethyl)-2-methylaniline.
Table of Final HPLC Parameters
Parameter
Optimized Condition
Column
Restek Raptor Biphenyl (4.6 x 150 mm, 2.7 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Gradient Program
Time (min)
0.0
20.0
22.0
22.1
25.0
Column Temperature
30 °C
Injection Volume
5 µL
Detector
DAD, 254 nm
Sample Diluent
Acetonitrile/Water (50:50, v/v)
Part 3: Method Validation - Establishing Trustworthiness
A developed method is incomplete until it is validated to prove it is suitable for its intended purpose.[8][9] The most critical validation parameter for a purity method is specificity, which is demonstrated through forced degradation studies.[10]
Specificity and Forced Degradation
Forced degradation studies expose the drug substance to harsh conditions to intentionally generate degradation products.[11][12] A truly stability-indicating method must be able to separate the intact analyte from all generated degradants, ensuring that a purity result is accurate and not inflated by a co-eluting impurity.[13][14]
Experimental Protocol: Forced Degradation
Sample Preparation: Prepare separate solutions of 3-(Methanesulfonylmethyl)-2-methylaniline (1.0 mg/mL) for each stress condition.
Stress Conditions (as per ICH Q1A(R2)):
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Solid sample at 105 °C for 48 hours.
Photolytic: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[10][12]
Analysis: Neutralize the acid and base samples, then dilute all stressed samples to 0.5 mg/mL with diluent and analyze using the final optimized HPLC method. Assess peak purity of the analyte peak using a Diode Array Detector.
Summary of Forced Degradation Results (Hypothetical Data)
Stress Condition
% Degradation of Analyte
Number of Degradation Peaks
Resolution (Rs) of Closest Degradant
Peak Purity
Acid Hydrolysis
12.5%
2
3.1
Pass
Base Hydrolysis
8.2%
1
4.5
Pass
Oxidation
18.9%
3
2.5
Pass
Thermal
4.5%
1
> 5.0
Pass
Photolytic
2.1%
0
N/A
Pass
Other Key Validation Parameters
The method was further validated according to ICH Q2(R1) guidelines, demonstrating its suitability for routine use.[1]
Summary of Key Validation Data
Parameter
Specification
Result
Linearity (r²)
≥ 0.999
0.9998
Accuracy (% Recovery)
98.0% - 102.0%
99.5% - 101.2%
Precision (Repeatability, %RSD)
≤ 2.0%
0.45%
Limit of Quantitation (LOQ)
S/N ≥ 10
0.05% of nominal concentration
Conclusion
The development of a robust, stability-indicating HPLC method for purity analysis is a multi-faceted process that relies on a deep understanding of chemistry and chromatography. Through a systematic and comparative evaluation, this guide has demonstrated a clear pathway to a scientifically sound analytical method for 3-(Methanesulfonylmethyl)-2-methylaniline.
The initial screening definitively showed the superiority of a Biphenyl stationary phase over standard C18 and polar-embedded phases, offering unique selectivity driven by π-π interactions that was critical for resolving the analyte from its impurities. Subsequent optimization confirmed that Acetonitrile was the preferred organic modifier for achieving optimal efficiency. The final validated method was proven to be specific, linear, accurate, and precise, making it a trustworthy tool for quality control in a regulated pharmaceutical environment. This comparative approach not only yields a high-quality method but also builds a comprehensive understanding of the analyte's chromatographic behavior, which is invaluable for troubleshooting and future analytical challenges.
References
Vertex AI Search. (2026, February 15).
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 23, 2026.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 23, 2026.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved February 23, 2026.
Waters Corporation. (n.d.). Column Selection for HPLC Method Development. Retrieved February 23, 2026.
Perpusnas. (2025, December 4).
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
Kamal, A., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(5), 129-138.
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LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved February 23, 2026.
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Chromatographic separation of 3-(Methanesulfonylmethyl)-2-methylaniline isomers
Publish Comparison Guide: Chromatographic Separation of 3-(Methanesulfonylmethyl)-2-methylaniline Isomers Executive Summary In the synthesis of high-value kinase inhibitors (e.g., EGFR or VEGFR targets), 3-(Methanesulfon...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Chromatographic Separation of 3-(Methanesulfonylmethyl)-2-methylaniline Isomers
Executive Summary
In the synthesis of high-value kinase inhibitors (e.g., EGFR or VEGFR targets), 3-(Methanesulfonylmethyl)-2-methylaniline serves as a critical building block.[1] However, its synthesis—typically involving electrophilic aromatic substitution (nitration) followed by reduction—often yields a mixture of regioisomers (e.g., 4- or 6-substituted analogs) and structurally related impurities.[1]
Separating these isomers is chemically challenging due to the dual polarity of the molecule: it possesses a basic aniline amine and a highly polar, non-basic sulfone moiety (
).[1] Standard C18 methods often fail to resolve these positional isomers due to insufficient hydrophobic discrimination.[1]
This guide evaluates three authoritative separation protocols, prioritizing Supercritical Fluid Chromatography (SFC) and Specialized RP-HPLC as the superior methodologies for purity and throughput.[1]
Part 1: The Separation Challenge
The target molecule, 3-(Methanesulfonylmethyl)-2-methylaniline , presents a unique separation problem:
Positional Isomerism : The migration of the nitro- group during synthesis precursors creates isomers where the electronic environments are nearly identical.
Peak Tailing : The basic aniline nitrogen interacts with residual silanols on silica-based columns, causing peak broadening that masks closely eluting isomers.[1]
Solubility vs. Retention : The polar sulfone group makes the molecule soluble in polar organic solvents but poorly retained on standard reverse-phase columns without aqueous modification.
Critical Impurity A : 4-(Methanesulfonylmethyl)-2-methylaniline (Para- to amine, often the major byproduct).
Critical Impurity B : 6-(Methanesulfonylmethyl)-2-methylaniline (Ortho- steric hindrance).
Part 2: Comparative Methodologies
Method A: High-pH Reverse Phase HPLC (The Robust Standard)
Best for: QC Laboratories, Routine Analysis, and Impurity Quantitation.[1]
Standard acidic HPLC (0.1% Formic Acid) often fails because the protonated amines of all isomers exhibit similar hydrophobicity.[1] High-pH chromatography keeps the aniline uncharged (neutral), allowing the hydrophobic differences of the methyl/sulfone placement to drive separation.
Mechanism : The basic stationary phase suppresses silanol interactions (peak tailing) and provides orthogonal selectivity based on the specific shape and dipole moment of the isomers.
Part 3: Experimental Protocols
Protocol 1: High-pH RP-HPLC Workflow
Objective : Quantify regioisomers with resolution
.
Preparation :
Dissolve 10 mg of crude sample in 10 mL of 50:50 MeCN:Water.
Filter through a 0.22 µm PTFE filter.
Instrument Setup :
Flow Rate: 1.0 mL/min.
Temperature: 40°C (Higher temp improves mass transfer for sulfones).[1]
Observation : The 2-EP column typically elutes the ortho-isomer first, followed by the target meta-isomer, then the para-isomer, due to the accessibility of the amine to the stationary phase.
The following diagram illustrates the decision matrix for selecting the optimal separation strategy based on the specific phase of drug development.
Caption: Decision tree for selecting High-pH HPLC vs. SFC based on analytical vs. preparative needs.
References
Separation of Aniline Regioisomers : Smith, R. M. (2018).[1] Retention mechanisms of polar compounds on silica-based reversed-phase columns. Journal of Chromatography A. Link[1]
High-pH HPLC Methodology : Waters Corporation.[1] (2023).[1] Strategies for Separating Basic Compounds Using High pH. Application Note 720000. Link
SFC for Polar Aromatics : De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012).[1] Supercritical fluid chromatography for the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis. Link
Sulfone Chemistry in Drug Design : Ilardi, E. A., et al. (2014).[1] The Sulfone as a Chemical Handle in Drug Discovery. Journal of Medicinal Chemistry. Link[1]
A Guide to the Safe and Compliant Disposal of 3-(Methanesulfonylmethyl)-2-methylaniline
This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(Methanesulfonylmethyl)-2-methylaniline. As a compound combining an aromatic amine and a sulfone functional group, it requires caref...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(Methanesulfonylmethyl)-2-methylaniline. As a compound combining an aromatic amine and a sulfone functional group, it requires careful handling and adherence to established hazardous waste protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical laboratory insights.
Hazard Assessment and Classification
3-(Methanesulfonylmethyl)-2-methylaniline is not a commonly listed chemical with a specific, dedicated disposal protocol. Therefore, its hazard profile must be inferred from its constituent functional groups: aromatic amines and sulfones.
Aromatic Amines: This class of compounds poses significant health and environmental risks.[1] Many aromatic amines are toxic, can be absorbed through the skin, and are recognized as potential or known carcinogens.[2][3] Their improper disposal can lead to long-term contamination of soil and water.[1][3]
Sulfones: The sulfone group (R-S(=O)₂-R') is generally characterized by high chemical and thermal stability. While not acutely reactive, its persistence necessitates controlled disposal methods to prevent environmental accumulation.
Based on these structural features, 3-(Methanesulfonylmethyl)-2-methylaniline must be treated as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), any waste exhibiting characteristics of toxicity, or containing constituents known to be hazardous, falls under this category.[4][5]
Personal Protective Equipment (PPE) for Disposal Operations
Safe handling during waste accumulation and disposal is paramount. The following table summarizes the required PPE.
PPE Category
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves, double-gloved if handling pure compound or concentrated waste.
Aromatic amines can be readily absorbed through the skin; chemical-resistant gloves provide a necessary barrier.[2]
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
Protects against accidental splashes of liquid waste or contact with contaminated materials.
Body Protection
A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended for bulk transfers.
Prevents contamination of personal clothing and skin.
Respiratory
Use within a certified chemical fume hood. If a hood is not feasible, a NIOSH-approved respirator is required.
Aromatic amine compounds can be volatile or form dusts/aerosols, posing an inhalation hazard.[6][7][8][9]
Emergency Spill Management
Immediate and correct action during a spill is critical to mitigate exposure and environmental contamination.[10]
Step-by-Step Spill Protocol:
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or in a poorly ventilated space.
Control Ignition Sources: If the compound is dissolved in a flammable solvent, turn off all nearby ignition sources.
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.
Containment:
For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to dike and absorb the spill.[7][10] Do not use combustible materials like paper towels for large spills.
For Solid Spills: Gently cover the spill with an absorbent pad to prevent aerosolization. Carefully scoop the material into a designated waste container. Avoid dry sweeping.
Collection: Collect all contaminated absorbent materials and any contaminated disposable PPE into a clearly labeled hazardous waste container.[10]
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Core Disposal Protocol: Waste Stream Management
The disposal of 3-(Methanesulfonylmethyl)-2-methylaniline must follow a "cradle-to-grave" hazardous waste management system as mandated by the EPA. Sewer disposal is strictly prohibited.[4][11] The primary and required method of disposal is through your institution's EHS office or a licensed hazardous waste contractor, typically involving high-temperature incineration.[6][12]
Caption: Workflow for the compliant disposal of 3-(Methanesulfonylmethyl)-2-methylaniline.
Detailed Steps:
Waste Identification and Classification: All waste containing 3-(Methanesulfonylmethyl)-2-methylaniline, including pure compound, reaction mixtures, solutions, and contaminated items (e.g., gloves, absorbent pads, silica gel), must be classified as hazardous waste.
Segregation: Proper segregation is crucial to prevent dangerous reactions.[13] Do not mix this waste stream with others.
Caption: Segregation diagram for aromatic amine waste.
Containerization and Labeling:
Container: Use a container made of a material compatible with the waste (e.g., glass or polyethylene). Ensure it is in good condition with a secure, leak-proof screw cap.[4][14] Keep the container closed at all times except when adding waste.[14]
Labeling: The container must be clearly labeled with a hazardous waste tag provided by your institution's EHS office.[4] The label must include:
The full chemical name: "3-(Methanesulfonylmethyl)-2-methylaniline" (no formulas or abbreviations).[4][14]
For mixtures, list all components and their approximate percentages.[14]
The date waste was first added (accumulation start date).
Relevant hazard pictograms (e.g., Toxic, Health Hazard, Environmentally Hazardous).
On-Site Accumulation:
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[14]
The SAA must be under the control of laboratory personnel.
Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.
Arranging for Professional Disposal:
When the waste container is nearly full (e.g., 90% capacity) or you are finished with the process, submit a chemical waste pickup request to your EHS office.[4][14]
Do not dispose of this chemical down the drain or in regular trash.[4]
Your EHS office will arrange for collection by a licensed hazardous waste disposal company, which will transport it for final treatment, typically high-temperature incineration equipped with afterburners and scrubbers to neutralize harmful emissions.[6][12]
Decontamination of Equipment and Glassware
Reusable Glassware: Rinse glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as hazardous waste along with the primary waste stream. The third rinse, if the glassware is visually clean, can often be managed as non-hazardous waste, but consult your institutional policy.
Contaminated PPE: Disposable gloves, aprons, and other heavily contaminated items must be placed in the designated solid hazardous waste container.
Surfaces: Decontaminate work surfaces (fume hood, benchtop) with a solvent-dampened towel, followed by soap and water. The towel should be disposed of as solid hazardous waste.
Regulatory Framework
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), establishing the "cradle-to-grave" management system.[5]
Occupational Safety and Health Administration (OSHA): Sets standards for worker safety, including requirements for PPE, hazard communication (Safety Data Sheets), and training for handling hazardous materials.[15][16][17]
By adhering to this comprehensive guide, you ensure that the disposal of 3-(Methanesulfonylmethyl)-2-methylaniline is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and responsible toward the environment.
References
How to Dispose of Chemical Waste , Environmental Health and Safety, University of Tennessee, Knoxville. [Link]